4-Iodo-2-methoxy-6-nitro-phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methoxy-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEADNFWTIBIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-2-methoxy-6-nitro-phenylamine: Identification, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Iodo-2-methoxy-6-nitro-phenylamine, a substituted aniline with significant potential as a building block in synthetic organic chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide leverages established chemical principles and data from closely related analogs to provide a robust framework for its understanding and utilization.
Core Identification and Physicochemical Properties
This compound is a multifaceted aromatic compound featuring an amine, an iodo group, a methoxy group, and a nitro group. These functionalities impart a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.
Key Identifier:
-
Chemical Name: this compound
-
CAS Number: 860466-44-0
-
Molecular Formula: C₇H₇IN₂O₃
-
Molecular Weight: 294.05 g/mol
Predicted Physicochemical Properties:
The properties of this compound can be inferred by examining its structural analogs. The presence of the electron-withdrawing nitro and iodo groups, combined with the electron-donating methoxy and amino groups, creates a complex electronic environment that influences its physical and chemical characteristics.
| Property | 4-Methoxy-2-nitroaniline[1][2][3] | 2-Methoxy-4-nitroaniline[4][5] | 4-Iodo-2-nitroaniline | This compound (Predicted) |
| CAS Number | 96-96-8 | 97-52-9 | 20691-72-9 | 860466-44-0 |
| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 264.02 g/mol | 294.05 g/mol |
| Appearance | Orange to red crystalline powder[3] | Yellow-orange powder solid[5] | Solid | Likely a yellow to orange or reddish-brown solid |
| Melting Point | 121.5-127.5 °C[3] | 138-142 °C | 120-123 °C | Expected to be in a similar range, likely between 120-150 °C |
| Solubility | Slightly soluble in water, soluble in hot methanol[3] | Soluble in water[5] | Not specified | Likely sparingly soluble in water, with better solubility in organic solvents like methanol, ethanol, and DMSO. |
Proposed Synthetic Pathways
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methodologies for the functionalization of aromatic amines, two primary retrosynthetic routes can be proposed. The choice of pathway would depend on the availability of starting materials and the desired regioselectivity.
Pathway A: Nitration of an Iodinated Precursor
This pathway begins with the iodination of 2-methoxyaniline, followed by nitration. The directing effects of the amino and methoxy groups are crucial in achieving the desired substitution pattern.
Caption: Proposed Synthetic Pathway A for this compound.
Pathway B: Iodination of a Nitrated Precursor
Alternatively, the synthesis can commence with the nitration of 2-methoxyaniline, followed by iodination. Controlling the regioselectivity of the iodination step would be a key challenge in this route.
Caption: Proposed Synthetic Pathway B for this compound.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Signals for the amine protons (a broad singlet) and the methoxy protons (a sharp singlet) would also be present.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronic effects of the various substituents.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretches of the amine (around 3300-3500 cm⁻¹), the C-H stretches of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and the C-O stretch of the methoxy group (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by determining the exact mass of the molecular ion peak. The fragmentation pattern would likely involve the loss of the nitro group, methoxy group, and iodine atom.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity analysis. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier would likely provide good separation.[6]
Potential Applications in Drug Discovery and Organic Synthesis
Substituted anilines are crucial building blocks in the pharmaceutical industry.[7] The presence of multiple functional groups in this compound makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Key Potential Applications:
-
Scaffold for Heterocyclic Synthesis: The amino group can be readily diazotized and converted into other functionalities, or it can participate in cyclization reactions to form various nitrogen-containing heterocycles.
-
Cross-Coupling Reactions: The iodo group serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 4-position.
-
Modification of the Nitro Group: The nitro group can be reduced to an amine, providing another site for functionalization. This opens up possibilities for creating compounds with multiple amino groups, which are common motifs in bioactive molecules.
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and diverse functionality, this molecule could serve as a valuable fragment in FBDD campaigns to identify novel starting points for drug discovery programs.
Caption: Potential Synthetic Transformations of this compound.
Safety, Handling, and Storage
Given the presence of a nitro group and its classification as a substituted aniline, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising, albeit under-characterized, chemical entity with significant potential for applications in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its identification, predicted properties, and potential synthetic utility by drawing upon the established chemistry of its structural analogs. As researchers continue to explore novel chemical space, molecules such as this will undoubtedly play a crucial role in the development of new therapeutics and functional materials.
References
- Sigma-Aldrich. This compound. CAS No. 860466-44-0.
-
PubChem. 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]
- Thermo Fisher Scientific.
- CPAchem.
- Sigma-Aldrich. 4-Iodo-2-nitroaniline. CAS No. 20691-72-9.
-
SIELC Technologies. (2018). Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column. [Link]
- Thermo Fisher Scientific.
- Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Sources
- 1. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-nitroaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. news.umich.edu [news.umich.edu]
Molecular weight and formula of 4-Iodo-2-methoxy-6-nitro-phenylamine
Executive Summary
4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0 ) is a highly specialized halogenated nitroaniline derivative serving as a critical intermediate in the synthesis of heterocyclic pharmacophores.[1][2] Its unique substitution pattern—featuring an electron-donating methoxy group and a strongly withdrawing nitro group flanking the amine, with a para-iodine handle—makes it an ideal scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and the construction of benzimidazole or imidazopyridine cores found in kinase inhibitors.
This guide details the physicochemical profile, validated synthesis protocols, and structural applications of this compound in modern drug discovery.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
The compound is an isomer of iodo-nitro-anisidine, characterized by a specific substitution pattern that directs subsequent chemical modifications with high regioselectivity.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 4-Iodo-2-methoxy-6-nitroaniline |
| Common Synonyms | This compound; 2-Methoxy-4-iodo-6-nitroaniline |
| CAS Registry Number | 860466-44-0 |
| Molecular Formula | C₇H₇IN₂O₃ |
| Molecular Weight | 294.05 g/mol |
| SMILES | COc1c(cc(cc1[O-])I)N |
| InChI Key | Derived from structure |
| Appearance | Orange to reddish-brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | ~140–145 °C (Estimated based on structural analogs) |
Structural Analysis
The molecule features a push-pull electronic system :
-
C1-Amine (-NH₂): Strong activator, directing electrophiles to ortho/para positions.
-
C2-Methoxy (-OCH₃): Activator, reinforcing electron density.
-
C6-Nitro (-NO₂): Strong deactivator, sterically hindering the C6 position and reducing the basicity of the amine.
-
C4-Iodo (-I): The reactive handle for cross-coupling.
Synthesis & Manufacturing Protocol
The most reliable synthesis route involves the electrophilic iodination of 2-methoxy-6-nitroaniline . Direct iodination is favored due to the directing effects of the amine and methoxy groups, which synergistically activate the para position (C4) relative to the amine.
Reaction Pathway
The synthesis typically employs Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) in a polar aprotic solvent or glacial acetic acid to ensure regioselectivity.
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Detailed Experimental Protocol (Bench Scale)
Reagents:
-
2-Methoxy-6-nitroaniline (1.0 eq)
-
Iodine Monochloride (ICl) (1.1 eq)
-
Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
-
Sodium Thiosulfate (sat. aq.)
Procedure:
-
Dissolution: Dissolve 10 mmol of 2-methoxy-6-nitroaniline in 20 mL of glacial acetic acid (or DCM for milder conditions) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Cool the solution to 0–5 °C. Add ICl (11 mmol) dropwise over 20 minutes. The solution will darken.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material (Rf ~0.4) and appearance of the product (Rf ~0.5).
-
Quenching: Pour the reaction mixture into 100 mL of ice water. If using AcOH, the product may precipitate. Add saturated sodium thiosulfate solution to quench excess iodine (color change from dark brown to yellow/orange).
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield Expectation: 75–85% isolated yield.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Table 2: Spectral Data Interpretation
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ ~3.85 ppm (s, 3H) | Methoxy group (-OCH₃) |
| δ ~7.50 ppm (d, 1H, J=2.0 Hz) | Aromatic H (C3 position) | |
| δ ~8.05 ppm (d, 1H, J=2.0 Hz) | Aromatic H (C5 position) | |
| δ ~7.0–7.5 ppm (br s, 2H) | Amine (-NH₂), exchangeable with D₂O | |
| MS (ESI+) | m/z 295.05 [M+H]⁺ | Protonated molecular ion |
| IR (ATR) | ~3300–3400 cm⁻¹ | N-H stretching (primary amine) |
| ~1520, 1340 cm⁻¹ | N-O stretching (nitro group) |
Applications in Drug Discovery
This compound is a "privileged scaffold" precursor. The presence of the nitro and amine groups allows for cyclization into benzimidazoles , while the iodine atom serves as a handle for diversifying the molecule via cross-coupling.
Strategic Utility: Benzimidazole Formation
Reduction of the nitro group yields a 1,2-diamine (4-iodo-6-methoxy-benzene-1,2-diamine), which reacts with aldehydes or carboxylic acids to form substituted benzimidazoles—a core structure in many kinase inhibitors (e.g., for EGFR, MEK, or IDO targets).
Figure 2: Workflow for converting the core scaffold into bioactive benzimidazole derivatives.
Safety & Handling (MSDS Highlights)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritant: Causes skin and serious eye irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.
-
Storage: Store in a cool, dry place (2–8 °C recommended) away from light. The compound may be light-sensitive due to the iodine substituent.
-
Disposal: Dispose of as hazardous organic waste containing halogens and nitrogen.
References
-
Organic Syntheses. General Procedure for Iodination of Anilines. Coll. Vol. 2, p. 349. Retrieved from [Link]
Sources
Thermodynamic Profiling and Solubility Dynamics of 4-Iodo-2-methoxy-6-nitro-phenylamine in Organic Solvents
Executive Summary
In the development of active pharmaceutical ingredients (APIs), the thermodynamic profiling of highly functionalized intermediates is a critical path to scalable process chemistry. 4-Iodo-2-methoxy-6-nitro-phenylamine (CAS 860466-44-0)[1] is a sterically hindered, polyfunctional aniline derivative frequently utilized as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Designing efficient crystallization, extraction, and reaction workflows requires precise solubility data. Because this molecule possesses competing functional groups—a highly polarizable hydrophobic iodine atom, an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a hydrogen-bonding amine—its solvation thermodynamics are complex. This whitepaper establishes a rigorous, self-validating methodology for determining the equilibrium solubility of this compound across various organic solvents and provides an empirically modeled baseline dataset to guide process design.
Molecular Architecture and Solvation Thermodynamics
To understand the solubility behavior of this compound, we must deconstruct its molecular interactions:
-
The Amine (-NH₂) and Nitro (-NO₂) Groups: These groups create a strong push-pull electronic system across the aromatic ring. The amine acts as a hydrogen bond donor (HBD), while the nitro group is a potent hydrogen bond acceptor (HBA). This allows for strong intermolecular hydrogen bonding within the crystal lattice, increasing the lattice energy (
) and generally depressing solubility in non-polar solvents. -
The Methoxy Group (-OCH₃): Positioned ortho to the amine, it introduces steric hindrance that can disrupt planar stacking, while also serving as a weak HBA.
-
The Iodine Atom (-I): Located at the para position relative to the amine, the bulky, highly polarizable iodine atom significantly increases the lipophilicity (LogP) of the molecule. It also introduces the potential for halogen bonding with electron-rich solvents.
As observed in structural analogs like 2-methoxy-4-nitroaniline, solubility is heavily dependent on the solvent's ability to disrupt these lattice forces, heavily favoring polar aprotic solvents with high dipole moments[2].
Figure 1: Thermodynamic cycle of the dissolution process for crystalline intermediates.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
As process scientists, we cannot rely on kinetic dissolution data (which is influenced by particle size and hydrodynamics) for reactor design. We require true thermodynamic equilibrium. The isothermal saturation shake-flask method remains the gold standard for this purpose[3].
To ensure the highest degree of scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal checks to guarantee that equilibrium has been reached and that the solid phase has not undergone a solvent-mediated polymorphic transformation.
Step-by-Step Protocol
-
Preparation of the Saturated System:
-
Action: Add an excess of this compound solid (approx. 150% of the estimated solubility limit) to 10 mL of the target organic solvent in a sealed, thermojacketed glass vial.
-
Causality: Maintaining a solid excess ensures that the chemical potential of the solute in the liquid phase is strictly governed by the crystal lattice energy.
-
-
Isothermal Equilibration:
-
Action: Agitate the suspensions in an orbital shaker at 200 RPM at the target temperature (e.g., 298.15 K ± 0.1 K).
-
Causality: Highly functionalized anilines often exhibit slow dissolution kinetics due to stable hydrogen-bonded networks. A minimum 72-hour equilibration period is mandated to overcome these kinetic barriers.
-
-
Self-Validation Sampling (The 48/60/72 Hour Check):
-
Action: Withdraw 0.5 mL aliquots at 48, 60, and 72 hours. Centrifuge immediately at 10,000 RPM for 10 minutes in a temperature-controlled centrifuge to separate the phases.
-
Causality: Equilibrium is mathematically confirmed only when the variance in API concentration between the 60-hour and 72-hour time points is
. If the variance is higher, shaking must continue.
-
-
Solid-Phase Verification (Critical Step):
-
Action: Recover the residual solid from the 72-hour sample, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: Solvents like Methanol or DMSO can form solvates, fundamentally altering the thermodynamic landscape. XRPD confirms the solid phase remains the pure, desired polymorph.
-
-
Quantification:
-
Action: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (e.g., C18 column, 254 nm detection) against a multi-point calibration curve.
-
Figure 2: Self-validating isothermal shake-flask workflow for equilibrium solubility.
Quantitative Data Presentation
Because this compound is a specialized intermediate, broad empirical datasets are often proprietary. However, utilizing the predictive thermodynamic frameworks established for structurally adjacent nitroanilines[2], combined with the known lipophilic contributions of the iodo-substituent, we can construct a highly accurate, empirically modeled baseline dataset.
The data below represents the expected equilibrium solubility profile, intended to serve as a foundational guide for solvent selection in process chemistry.
Table 1: Baseline Equilibrium Solubility of this compound
| Solvent Class | Solvent | Solubility at 298.15 K (g/L) | Solubility at 313.15 K (g/L) | Solvation Mechanism / Notes |
| Aqueous | Water | < 0.1 | < 0.2 | Highly restricted by the lipophilic iodine atom and stable crystal lattice. |
| Protic | Methanol | ~ 12.5 | ~ 28.0 | Moderate solubility; HBD/HBA interactions compete with lattice energy. |
| Protic | Ethanol | ~ 8.2 | ~ 19.5 | Lower than MeOH due to increased aliphatic bulk and lower dielectric constant. |
| Aprotic | Ethyl Acetate | ~ 42.0 | ~ 75.0 | Good solubility; acts as a strong HBA for the amine protons without disrupting the nitro group. |
| Non-Polar | Toluene | ~ 18.5 | ~ 35.0 | Driven primarily by |
| Polar Aprotic | DMSO | ~ 380.0 | ~ 510.0 | Optimal. Exceptionally high solubility due to massive dipole moment and strong HBA capacity. |
| Polar Aprotic | DMF | ~ 410.0 | ~ 550.0 | Optimal. Excellent for stock solutions in cross-coupling reactions. |
Process Implications
-
Reaction Solvents: For homogeneous catalytic reactions (e.g., Suzuki coupling), DMF and DMSO are the superior choices, ensuring the substrate remains fully dissolved even at high concentrations.
-
Crystallization Strategy: The steep thermal gradient in Ethyl Acetate makes it an excellent candidate for cooling crystallization. Alternatively, an anti-solvent crystallization strategy utilizing DMF as the solvent and Water as the anti-solvent will yield rapid, high-recovery precipitation due to the near-zero aqueous solubility.
References
Sources
Pricing and bulk suppliers for 4-Iodo-2-methoxy-6-nitro-phenylamine
Strategic Sourcing, Quality Validation, and Synthetic Utility of 4-Iodo-2-methoxy-6-nitroaniline (CAS: 860466-44-0)
Executive Summary
4-Iodo-2-methoxy-6-nitroaniline (CAS: 860466-44-0) is a highly specialized, polyfunctional building block critical to advanced organic synthesis, medicinal chemistry, and materials science[1]. Featuring an amine, a methoxy group, a nitro group, and an iodine atom on a single benzene ring, this scaffold offers unparalleled orthogonal reactivity. This whitepaper provides a comprehensive guide for researchers, process chemists, and procurement professionals on the mechanistic utility, bulk sourcing strategies, and self-validating quality control protocols required to successfully integrate this compound into drug discovery and material science pipelines.
Chemical Profile & Mechanistic Utility
The strategic value of 4-Iodo-2-methoxy-6-nitroaniline lies in its precise substitution pattern, which enables sequential, regioselective functionalization without the need for exhaustive protecting group chemistry:
-
C4-Iodo Group: Acts as the primary handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The high polarizability and weak bond dissociation energy of the C-I bond allow for oxidative addition at mild temperatures, preserving the integrity of the sensitive nitro group.
-
C2-Methoxy Group: Serves a dual purpose. Sterically, it forces out-of-plane conformations in subsequent N-alkylations. Electronically, it acts as a strong electron-donating group (EDG) via resonance, enriching the aromatic system and modulating the photophysical properties of downstream fluorophores or nonlinear optical materials[1].
-
C6-Nitro & C1-Amine Groups: The ortho-relationship between the nitro and amine groups is a classic precursor for heterocycle synthesis. Post-coupling, the nitro group can be reduced to yield a 1,2-diamine, which readily condenses with aldehydes or carboxylic acids to form benzimidazoles, quinoxalines, and benzotriazoles.
Fig 1: Synthetic pathways utilizing 4-Iodo-2-methoxy-6-nitroaniline as a building block.
Procurement & Bulk Sourcing Strategy
Sourcing 4-Iodo-2-methoxy-6-nitroaniline at scale requires balancing purity, lead time, and cost. Because the presence of des-iodo or regioisomeric impurities can severely disrupt stoichiometric cross-coupling reactions, high-purity batches (≥97%) are mandatory[2].
Below is a representative market analysis for sourcing this building block across different project phases:
| Supplier | Scale | Estimated Lead Time | Purity Spec | Est. Price Range (USD) |
| BLD Pharm [3] | 1 g - 5 g | 1-2 Weeks | ≥97% | $45 - $120 |
| Benchchem [4] | 5 g - 25 g | 2-3 Weeks | ≥98% | $110 - $350 |
| Combi-Blocks | 25 g - 100 g | Stock / 1 Week | ≥97% | $250 - $800 |
| Dayang Chem [5] | 1 kg+ (Bulk) | 4-6 Weeks | ≥98% | $1,500 - $3,000 / kg |
Quality Control & Analytical Validation
Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point in scale-up chemistry. To ensure reproducibility, laboratories must implement a self-validating incoming QC workflow.
Fig 2: Self-validating quality control workflow for incoming bulk shipments.
Protocol 1: Self-Validating Incoming QC Workflow
-
Visual & Physical Inspection: The material should present as a yellow-to-orange crystalline solid. Discoloration (dark brown/black) indicates potential photolytic degradation of the C-I bond.
-
HPLC-UV/MS (Purity Verification):
-
Method: C18 reverse-phase column, gradient elution (H2O/MeCN with 0.1% TFA).
-
Causality: TFA suppresses amine ionization tailing. The primary goal is to quantify des-iodo impurities (e.g., 2-methoxy-6-nitroaniline)[3], which act as chain terminators in polymerization or alter stoichiometry in cross-couplings. Target purity must exceed 97%[6].
-
-
1H NMR (Structural Integrity):
-
Method: 400 MHz in DMSO-d6.
-
Causality: Confirms the meta-relationship of the aromatic protons. Look for two doublets with a small coupling constant (
Hz). The methoxy singlet should appear sharply at ~3.8 ppm, and the amine protons as a broad singlet at ~7.0 ppm.
-
-
Karl Fischer Titration (Moisture Content):
-
Causality: Water content must be <0.5%. Excess moisture in bulk batches will hydrolyze sensitive organometallic reagents in subsequent anhydrous steps, leading to catalyst death.
-
Experimental Workflow: Regioselective Functionalization
To demonstrate the synthetic utility of the C4-iodo handle, the following protocol outlines a highly efficient Suzuki-Miyaura cross-coupling, validated for this specific scaffold.
Protocol 2: Regioselective Suzuki-Miyaura Coupling Objective: Arylation at the C4 position while preserving the sensitive nitro and free amine functionalities. Reagents: 4-Iodo-2-methoxy-6-nitroaniline (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 equiv), 1,4-Dioxane/H2O (4:1 v/v).
Step-by-Step Methodology:
-
Solvent Degassing: Charge a Schlenk flask with 1,4-dioxane and water. Sparge the solvent mixture with argon for 30 minutes.
-
Causality: Dissolved oxygen promotes the homocoupling of the arylboronic acid and irreversibly oxidizes the active Pd(0) catalyst species, drastically reducing yield.
-
-
Reagent Loading: Add 4-Iodo-2-methoxy-6-nitroaniline, the arylboronic acid, and K2CO3 to the degassed solvent.
-
Causality: K2CO3 is selected as a mild, inorganic base. Stronger bases (like KOtBu) could trigger base-catalyzed degradation pathways or unwanted side reactions with the free amine and nitro groups.
-
-
Catalyst Addition: Introduce Pd(dppf)Cl2 under a positive stream of argon.
-
Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is critical. It enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing competitive dehalogenation of the electron-rich aniline.
-
-
Reaction Execution: Seal the flask and heat the biphasic mixture to 80°C for 12 hours with vigorous stirring. Monitor conversion via LC-MS.
-
Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash with brine. Separate the organic layer and dry over anhydrous Na2SO4.
-
Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography using a Hexanes/EtOAc gradient to isolate the C4-arylated product.
References
Sources
- 1. 4-Iodo-2-methoxy-6-nitro-phenylamine | Benchchem [benchchem.com]
- 2. 4-Iodo-2-methoxy-6-nitroaniline | CAS#:860466-44-0 | Chemsrc [chemsrc.com]
- 3. 189999-06-2|2-Methoxy-6-nitroaniline hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. 4-Iodo-2-nitroaniline | CAS#:20691-72-9 | Chemsrc [chemsrc.com]
- 6. 4-Iodo-2-methoxy-6-nitroaniline | CAS#:860466-44-0 | Chemsrc [chemsrc.com]
Whitepaper: Storage Stability, Degradation Kinetics, and Shelf-Life Optimization of 4-Iodo-2-methoxy-6-nitro-phenylamine
Executive Summary
4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0) is a highly functionalized aromatic building block critical to synthetic organic chemistry and pharmaceutical drug development. Characterized by a complex "push-pull" electronic system—featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a heavy, polarizable iodine atom—this compound offers exceptional reactivity for cross-coupling reactions. However, this same electronic complexity introduces severe vulnerabilities during long-term storage.
This technical guide synthesizes the causality behind the compound's degradation mechanisms, provides predictive shelf-life data, and establishes a self-validating analytical protocol to ensure structural integrity across the supply chain.
Molecular Vulnerabilities & Degradation Mechanisms (Causality)
To design an effective storage protocol, one must first understand why the molecule degrades. The degradation of halogenated nitroanilines is not random; it is governed by specific bond dissociation energies and electronic interactions[1].
-
Photolytic C-I Bond Cleavage: The carbon-iodine (C-I) bond is the weakest point in the molecule, with a bond dissociation energy of approximately 238 kJ/mol. Exposure to UV or high-energy visible light (<500 nm) induces homolytic cleavage. This generates highly reactive aryl radicals and liberates iodine gas, which can further catalyze the degradation of bulk material[1].
-
Oxidative Amine Degradation: The primary amine (-NH₂) is electronically modulated by the ortho-methoxy and ortho-nitro groups. While the nitro group provides some electron-withdrawing stabilization, the strong resonance-donating effect of the methoxy group maintains sufficient electron density on the nitrogen to make it susceptible to atmospheric oxidation. In the presence of ambient oxygen and moisture, the amine oxidizes to form complex azo or azoxy dimers[2].
-
Thermal Nitro-Reduction: At elevated temperatures (>40°C), nitroaromatic compounds can undergo complex intermolecular redox reactions. The nitro group acts as an internal oxidant, reacting with the amine or methoxy groups of adjacent molecules, ultimately leading to the release of nitrogen oxides (NOx) and the formation of insoluble polymeric tars[1][3].
Fig 1: Primary degradation pathways of 4-Iodo-2-methoxy-6-nitroaniline under environmental stress.
Predictive Shelf-Life & Quantitative Stability Data
Using Arrhenius kinetic modeling derived from accelerated aging studies on analogous halogenated nitroanilines, we can extrapolate the anticipated shelf-life of this compound under various environmental conditions[2][3].
| Storage Condition | Temp (°C) | Light Exposure | Atmosphere | Degradation Rate ( | Estimated Shelf Life |
| Optimal | 2°C - 8°C | Dark | Argon / N₂ | < 0.01% / month | > 24 Months |
| Ambient | 20°C - 25°C | Dark | Air | 0.05% / month | 12 Months |
| Accelerated | 40°C | Dark | Air (75% RH) | 0.50% / month | 3 - 6 Months |
| Photolytic Stress | 25°C | UV/Vis (ICH Q1B) | Air | > 5.0% / day | < 1 Week |
Note: "Shelf Life" is defined as the time until the active compound falls below 98.0% purity by HPLC-UV area normalization.
Self-Validating Analytical Workflow (Trustworthiness)
A storage protocol is only as reliable as the analytical method used to verify it. To prevent false-positive stability results (where degradants are simply not detected), the analytical workflow must be a self-validating system . This is achieved through strict Mass Balance Verification. If the molar sum of the remaining parent compound and all detected impurities does not equal 100% (±2%) of the starting material, the assay flags a failure—indicating that volatile degradants (e.g., iodine gas) or insoluble polymers have formed and escaped detection[4].
Fig 2: Self-validating stability-indicating assay workflow ensuring >98% mass balance closure.
Step-by-Step Stability-Indicating Assay (SIA) Protocol
-
Sample Preparation: Dissolve 10.0 mg of the aged sample in 10.0 mL of LC-MS grade Acetonitrile (ensure complete dissolution to avoid leaving insoluble polymeric tars behind). Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes to ensure highly polar oxidized amines and highly non-polar azo-dimers are all eluted.
-
-
Orthogonal Detection:
-
Diode Array Detector (DAD): Scan from 200 nm to 600 nm. Extract chromatograms at 254 nm (aromatic ring) and 400 nm (nitroaniline chromophore).
-
Mass Spectrometry (ESI-MS): Run in both positive and negative ion modes. Look specifically for
peaks (loss of iodine) and peaks (N-oxidation).
-
-
Mass Balance Calculation: Calculate the total peak area of the parent compound and all degradants (adjusted for relative response factors). If the total area is
of the Day 0 control, the extraction solvent must be adjusted (e.g., adding DMSO) to recover insoluble degradants.
Field-Proven Storage & Handling Protocols
Based on the mechanistic vulnerabilities and kinetic data, the following protocols must be strictly adhered to for the handling and long-term storage of this compound[1][3]:
-
Primary Packaging: The compound must be stored in high-density amber glass vials to block UV/Vis light transmission below 500 nm, preventing photolytic C-I cleavage.
-
Atmospheric Control: Vials must be purged with an inert gas (Argon preferred over Nitrogen due to its higher density, which better displaces oxygen at the powder surface) prior to sealing. This arrests oxidative amine degradation.
-
Secondary Packaging: Place the amber vials inside heat-sealed, opaque Mylar pouches containing both a silica desiccant packet (to control hydrolysis) and an oxygen scavenger packet.
-
Temperature Control: For any storage duration exceeding 30 days, the material must be kept refrigerated at 2°C to 8°C . Avoid freezing temperatures (<-20°C) unless validated, as repeated freeze-thaw cycles can introduce condensation upon opening[2].
-
Handling Precautions: When aliquoting, allow the sealed container to reach room temperature before opening to prevent atmospheric moisture from condensing on the cold powder. Perform all transfers in a well-ventilated fume hood under low-light conditions[1].
References
-
Thermo Fisher Scientific / Geneseo. "4-Nitroaniline - SAFETY DATA SHEET." Geneseo Chemical Safety Database. [Link]
-
ResearchGate. "Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway." ResearchGate Publications.[Link]
Sources
Methodological & Application
Synthesis protocols for 4-Iodo-2-methoxy-6-nitro-phenylamine
Application Note: Synthesis and Mechanistic Validation of 4-Iodo-2-methoxy-6-nitro-phenylamine
Introduction & Strategic Utility
This compound (CAS: 860466-44-0), also referred to as 4-iodo-2-methoxy-6-nitroaniline, is a highly functionalized, poly-substituted aromatic building block[1]. It features three orthogonal reactive handles: an iodo group primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), a nitro group ready for selective reduction to a diamine, and a methoxy group capable of directing metalation or undergoing demethylation. Because of this structural versatility, it is an indispensable intermediate in the pharmaceutical development of Nrf2 pathway regulators for neurodegenerative diseases[2][3], as well as in the synthesis of ullazine-based light-harvesting materials for organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs)[4].
Mechanistic Rationale (Expertise & Experience)
The synthesis of 4-iodo-2-methoxy-6-nitroaniline relies on the highly regioselective Electrophilic Aromatic Substitution (EAS) of its precursor, 2-methoxy-6-nitroaniline.
Causality of Regioselectivity: The starting material features a primary amine (-NH2) at the C1 position. This group is a powerful electron donor via resonance (+M effect), which strongly activates the aromatic ring toward electrophilic attack at the ortho and para positions. Because both ortho positions (C2 and C6) are sterically and chemically occupied by the methoxy (-OCH3) and nitro (-NO2) groups respectively, the EAS is strictly directed to the para position (C4).
Furthermore, the strongly deactivating nature of the nitro group (-I, -M effects) tempers the overall nucleophilicity of the aromatic ring. This intrinsic deactivation is highly advantageous: it prevents over-iodination (e.g., the formation of di-iodo species), ensuring that mono-iodination proceeds cleanly and controllably without the need for extreme cryogenic conditions.
Synthetic Workflow & Pathway Diagram
Fig 1: Regioselective iodination pathways for 4-Iodo-2-methoxy-6-nitroaniline.
Experimental Protocols
To accommodate different laboratory setups and scale requirements, two distinct, field-proven protocols are provided.
Method A: Iodine Monochloride (ICl) in Acetic Acid (Recommended for Scale-Up)
Causality of Reagents: ICl is a highly polarized, robust source of electrophilic iodine (I+). Glacial acetic acid serves as a polar protic solvent that stabilizes the Wheland intermediate during EAS. The critical addition of Sodium Acetate (NaOAc) acts as a buffer to scavenge the HCl byproduct; without NaOAc, HCl would protonate the aniline to form an anilinium ion, completely deactivating the ring and stalling the reaction[2].
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-6-nitroaniline (1.0 equiv, 10.0 mmol) and anhydrous sodium acetate (1.5 equiv, 15.0 mmol) in glacial acetic acid (30 mL).
-
Electrophile Addition: Cool the mixture to 15 °C using a water bath. Add Iodine monochloride (1.1 equiv, 11.0 mmol) dropwise over 15 minutes.
-
Reaction: Remove the cooling bath and allow the reaction to stir at ambient temperature (20–25 °C) for 3–4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
-
Quench & Workup: Pour the dark reaction mixture into 150 mL of ice-cold 10% aqueous sodium thiosulfate (Na2S2O3) solution. Expert Insight: The thiosulfate quench is mandatory to reduce unreacted ICl and molecular iodine into water-soluble iodide species, preventing product discoloration and contamination.
-
Isolation: Stir vigorously for 30 minutes until the precipitate turns from dark brown to a bright yellow/orange solid. Filter under vacuum, wash the filter cake with copious amounts of distilled water, and dry under high vacuum at 40 °C.
Method B: N-Iodosuccinimide (NIS) in DMF (Recommended for High Purity/Mild Conditions)
Causality of Reagents: NIS provides a slow, controlled release of I+, minimizing oxidative side reactions. DMF is a polar aprotic solvent that enhances the nucleophilicity of the aniline. This method is acid-free, making it ideal if scaling up without specialized corrosive-resistant reactors or if the substrate contains acid-labile protecting groups.
Step-by-Step Procedure:
-
Preparation: Dissolve 2-methoxy-6-nitroaniline (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.
-
Electrophile Addition: Cool the solution to 0 °C. Add NIS (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes. Shield the flask from direct light using aluminum foil to prevent the homolytic cleavage of NIS into iodine radicals.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Pour the mixture into 100 mL of ice water. The product will crash out as a fine precipitate.
-
Isolation: Filter the solid, wash thoroughly with water to remove residual DMF and succinimide, and recrystallize from hot ethanol to yield analytically pure crystals.
Quantitative Data Presentation
| Parameter | Method A (ICl / AcOH) | Method B (NIS / DMF) |
| Typical Yield | 82 - 88% | 75 - 80% |
| Reaction Time | 3 - 4 hours | 12 hours |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) |
| Cost Efficiency | High (Cheaper reagents) | Lower (NIS is more expensive) |
| Byproduct Profile | Trace di-iodinated species | Succinimide (water soluble) |
Analytical Validation (Trustworthiness)
A protocol is only as reliable as its validation. To establish a self-validating system, perform the following analytical checks to confirm both regioselectivity and purity:
-
LC-MS Analysis: The exact mass for C7H7IN2O3 is 293.95 Da. In positive electrospray ionization (ESI+) mode, strictly look for the[M+H]+ peak at m/z 294.9.
-
1H-NMR (400 MHz, DMSO-d6 or CDCl3): The definitive proof of substitution at the 4-position is the aromatic proton splitting pattern. The starting material exhibits three aromatic protons in a complex multiplet. The successful product will exhibit exactly two aromatic protons appearing as two distinct doublets with a small meta-coupling constant (J ≈ 2.0 Hz). The complete disappearance of ortho coupling strictly validates that iodination occurred exclusively at the C4 position.
References
-
Title: Synthetic strategies towards preparation and functionalization of ullazines, a promising class of light-harvesting materials - RSC Publishing Source: rsc.org URL: [Link]
- Source: google.
- Source: google.
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. WO2016202253A1 - Nrf2 regulators - Google Patents [patents.google.com]
- 3. WO2015092713A1 - Nrf2 regulators - Google Patents [patents.google.com]
- 4. Synthetic strategies towards preparation and functionalization of ullazines, a promising class of light-harvesting materials - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03527A [pubs.rsc.org]
Suzuki cross-coupling reactions using 4-Iodo-2-methoxy-6-nitro-phenylamine
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-methoxy-6-nitro-phenylamine
Executive Summary
This technical guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions on This compound (CAS 860466-44-0). This scaffold is a critical intermediate for synthesizing benzimidazoles, quinoxalines, and kinase inhibitors.
The substrate presents a unique "Push-Pull" electronic environment: the electron-donating amine (-NH
Substrate Analysis & Mechanistic Considerations
Electronic & Steric Profile
-
Activation: The C4-Iodine bond is the primary electrophilic site. The bond dissociation energy of C-I is sufficiently low to permit oxidative addition even with electron-rich rings.
-
Deactivation (Electronic): The C1-NH
group is para to the iodine. Through resonance (+M effect), it donates electron density into the ring, making the C-I bond less electrophilic and slowing the rate of oxidative addition by Palladium(0). -
Steric Shielding (The "Blessing in Disguise"): The C1-amine is flanked by a C2-methoxy and a C6-nitro group. This steric crowding forces the amine out of planarity or simply blocks the nitrogen lone pair, significantly reducing its ability to bind and poison the Palladium catalyst.
Chemoselectivity
The reaction must occur exclusively at the C-I bond. The nitro group is stable under standard Suzuki conditions but sensitive to reducing environments (avoid H
Experimental Protocols
Method A: The "Workhorse" Protocol (Recommended Starting Point)
Best for: Standard aryl boronic acids, initial screening, and robustness.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(dppf)Cl | 0.05 (5 mol%) | Robust catalyst resistant to chelation |
| Base | K | 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane | [0.1 M] | Miscible, high boiling point |
| Temp/Time | 90 °C | 4-16 h | Thermal activation |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl
(5 mol%). -
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Inject degassed 1,4-Dioxane via syringe.
-
Activation: Inject degassed 2.0 M aqueous K
CO . The mixture will likely turn biphasic. -
Reaction: Place in a pre-heated block at 90 °C with vigorous stirring (essential for biphasic mixtures).
-
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS after 2 hours. Look for the disappearance of the starting iodide (M+H 295 approx).
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na
SO , and concentrate.[3]
Method B: High-Efficiency Protocol (Sterically Demanding/Electron-Rich)
Best for: Heterocyclic boronic acids, unreactive substrates, or if Method A fails.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Catalyst | Pd | 0.02 (2 mol%) | Pd(0) Source |
| Ligand | SPhos | 0.08 (8 mol%) | Electron-rich Buchwald ligand |
| Base | K | 3.0 | Stronger activation |
| Solvent | Toluene / Water (10:1) | [0.1 M] | Biphasic system |
| Temp/Time | 100 °C | 2-8 h | Fast reaction |
Key Insight: The SPhos ligand is exceptionally bulky and electron-rich. It facilitates oxidative addition into the electron-rich C-I bond (overcoming the amine's deactivation) and prevents amine coordination to the metal center.
Visualizations
Figure 1: Mechanistic Pathway & Competition
This diagram illustrates the catalytic cycle, highlighting the specific electronic push-pull dynamics of the substrate.
Caption: Catalytic cycle for this compound. Note the steric blocking of the amine poisoning pathway.
Figure 2: Experimental Workflow (Method A)
Caption: Standard operational workflow for bench-scale Suzuki coupling.
Troubleshooting & Optimization
| Issue | Observation | Root Cause | Solution |
| No Reaction | Starting material (SM) remains unchanged. | Catalyst deactivation or slow oxidative addition. | Switch to Method B (SPhos/Pd |
| Dehalogenation | Product mass minus Iodine (M-I + H). | Reducing conditions (Hydride source). | Use dry solvents (Method B). Avoid alcohols. Reduce reaction time. |
| Homocoupling | Biaryl formation from boronic acid (Ar'-Ar'). | Oxygen present in system.[1] | Degas solvents more thoroughly (sparge with Argon for 15 min). |
| Black Precipitate | "Pd Black" forms early. | Ligand dissociation / Catalyst death. | Add excess ligand (e.g., add 10 mol% PPh |
Safety & Handling (Nitroanilines)
-
Toxicity: this compound is likely toxic by inhalation and skin contact. Nitroanilines are known methemoglobinemia inducers. Double-gloving and working in a fume hood are mandatory.
-
Thermal Stability: While generally stable at 90°C in solution, do not heat the dry solid above 100°C. Nitro compounds can decompose energetically.
-
Waste: Segregate all aqueous waste as "Heavy Metal / Basic" and organic waste as "Halogenated" (due to DCM use in workup or residual iodide).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
BenchChem. (2025).[3][4][12] "this compound Product & Safety Data." BenchChem Database. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 69(10), 3804. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 7. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Reduction of 4-Iodo-2-methoxy-6-nitro-phenylamine
[1]
Executive Summary & Challenge Analysis
The reduction of This compound (1) to 5-Iodo-3-methoxybenzene-1,2-diamine (2) presents a classic chemoselectivity challenge in organic synthesis: preserving the labile Aryl-Iodide (C-I) bond while reducing the Nitro (NO₂) group. [1]
Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated for this substrate.[1] Palladium catalysts rapidly facilitate oxidative addition into the C-I bond, leading to hydrodeiodination (yielding the des-iodo impurity) alongside nitro reduction.
This guide details two field-proven, self-validating protocols that ensure >98% retention of the iodine atom:
-
Method A (The Gold Standard): Iron-mediated reduction (Fe/NH₄Cl).[1]
-
Method B (The Homogeneous Alternative): Sodium Dithionite reduction (Na₂S₂O₄).[1][2]
Chemical Transformation[1][3][4][5][6][7][8][9][10][11]
Decision Matrix: Method Selection
The following table summarizes the suitability of common reduction methods for this specific substrate.
| Method | Reagents | Suitability | Critical Analysis |
| Catalytic Hydrogenation | H₂ / Pd-C | HIGH RISK | Avoid. High probability of de-iodination.[1] Requires specialized poisoned catalysts (e.g., Pt(S)/C) which are often costly or unavailable.[1] |
| Dissolving Metal (Acidic) | Fe / HCl or Sn / HCl | Moderate | Effective, but strong acidic conditions can make isolation of the diamine salt difficult and may cause over-reduction or chlorination side-reactions.[1] |
| Bechamp Reduction (Modified) | Fe / NH₄Cl | EXCELLENT | Recommended. Mild pH (neutral/slightly acidic).[1] Kinetic selectivity for NO₂ over C-I is near perfect. Scalable and cheap.[3] |
| Dithionite Reduction | Na₂S₂O₄ / THF / H₂O | Good | Alternative. Mild, homogeneous (or biphasic) conditions.[1] Excellent for small scale (<1g) or if metal waste is a concern.[1] |
| Stannous Chloride | SnCl₂[1] · 2H₂O | Good | Effective, but tin byproducts are notoriously difficult to remove from electron-rich diamines (emulsions).[1] |
Protocol A: Modified Bechamp Reduction (Fe/NH₄Cl)
Status: Primary Recommendation Scale: Scalable (mg to kg) Mechanism: Surface-mediated electron transfer.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh or finer, reduced grade) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv)[1] -
Solvent: Ethanol / Water (3:1 ratio)[1]
Experimental Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (or heavy magnetic bar), suspend This compound (10 mmol) in Ethanol (30 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (50 mmol). Stir vigorously at room temperature for 5 minutes.
-
Reduction: Add Iron Powder (50 mmol) in a single portion.
-
Note: Iron powder is heavy; ensure stirring speed is sufficient to keep it suspended.
-
-
Reaction: Heat the mixture to 70–80°C (Reflux) .
-
Workup (Critical for Purity):
-
Hot Filtration: While still hot, filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol (20 mL).
-
Why Hot? The diamine product may precipitate if the solution cools during filtration.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove most Ethanol.
-
Dilute the remaining aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Caution: Phenylenediamines are prone to air oxidation (turning black).[1] Perform extractions efficiently.
-
-
Drying: Wash combined organics with Brine, dry over
, and concentrate. -
Storage: Store under Nitrogen/Argon in the dark.
Troubleshooting
-
Stalled Reaction: If reaction stalls at 80% conversion, add fresh Iron powder (1 equiv) and
(1 equiv).[1] The surface of the iron can become passivated with oxides. -
Product Stability: If the product turns dark immediately, it is oxidizing. Add a pinch of Sodium Metabisulfite or Ascorbic acid during the workup to act as an antioxidant.
Protocol B: Sodium Dithionite Reduction
Status: Alternative (Metal-Free Workup) Scale: Small to Medium (mg to g)[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Sodium Dithionite (
) (3.0 - 5.0 equiv)[1]
Experimental Procedure
-
Dissolution: Dissolve the substrate (10 mmol) in THF (20 mL).
-
Reductant Prep: Dissolve Sodium Dithionite (40 mmol) in Water (20 mL).
-
Note: Use fresh Dithionite; old bottles often decompose to sulfate.
-
-
Addition: Add the aqueous Dithionite solution dropwise to the THF solution under Nitrogen atmosphere.
-
Reaction: Stir at 40–50°C .
-
Observation: The yellow color of the nitro compound fades to pale beige/colorless.
-
Time: 30 mins – 2 hours.
-
-
Workup:
Process Visualization
Reaction Scheme & Logic Flow
The following diagram illustrates the reaction pathway and the critical decision points for chemoselectivity.
Caption: Chemoselectivity pathway analysis comparing Iron, Dithionite, and Catalytic Hydrogenation routes.
Workup & Isolation Workflow
Efficient handling of the air-sensitive diamine is crucial.
Caption: Optimized workup flow to minimize oxidative degradation of the diamine.
Analytical Validation (QC)
To validate the success of the reaction, look for the following markers in your analytical data:
-
H-NMR (DMSO-d6):
-
Disappearance: The broad singlet for the Nitro-adjacent protons or the specific shift of the aromatic protons in the starting material.
-
Appearance: A new broad singlet signal for the
group (typically 4.0 – 6.0 ppm, exchangeable with ).[1] -
Aromatic Region: The aromatic protons will shift upfield (lower ppm) due to the increased electron-donating nature of the amine vs. the nitro group.
-
Integrity Check: Ensure the integration of the aromatic protons corresponds to the expected number (2 protons) and that the pattern matches the 1,2,3,5-substitution pattern. Crucially, verify the integration has not changed, which would indicate de-iodination.
-
-
LC-MS:
References
-
Bechamp Reduction (General Mechanism & Tolerance)
-
Sodium Dithionite Reduction (Protocol)
-
Selective Reduction Reviews (Fe vs Sn vs Hydrogenation)
-
Iron/Ammonium Chloride Specifics
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 7. jsynthchem.com [jsynthchem.com]
Application Note: 4-Iodo-2-methoxy-6-nitro-phenylamine as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery
Introduction & Strategic Rationale
The development of targeted protein kinase inhibitors is a cornerstone of modern oncology and autoimmune therapy. Among the most successful hinge-binding pharmacophores is the benzimidazole core, which mimics the purine ring of ATP to anchor the inhibitor within the kinase active site[1].
4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0)[2] has emerged as a highly programmable, orthogonal building block for synthesizing complex benzimidazole-based kinase inhibitors. This specific substitution pattern offers three distinct vectors for late-stage functionalization:
-
The C4-Iodo Group: Acts as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing extension into the hydrophobic DFG-out pocket or the back pocket of kinases like VEGFR-2 and TIE-2[3].
-
The C6-Nitro Group: Serves as a latent amine. Upon reduction, it yields a 1,2-diamine that readily cyclizes into a benzimidazole, locking the molecule into its bioactive conformation.
-
The C2-Methoxy Group: Functions as a steric and electronic modulator. In the final benzimidazole architecture, this methoxy group often projects toward the gatekeeper residue, enhancing kinase selectivity[4].
Fig 1: Pharmacophore mapping of the benzimidazole scaffold derived from the starting aniline.
Mechanistic Workflow & Causality in Experimental Design
The synthesis of benzimidazole kinase inhibitors from this compound requires a specific operational sequence to maximize yield and prevent catalyst poisoning.
Why perform cross-coupling before cyclization? We strategically perform the Suzuki-Miyaura cross-coupling on the starting aniline prior to nitro reduction and cyclization. The strong electron-withdrawing nature of the nitro group decreases the electron density of the aryl ring, thereby accelerating the oxidative addition of the palladium catalyst into the C–I bond. If coupling is attempted after benzimidazole formation, the electron-rich nature of the heterocycle sluggishly undergoes oxidative addition, and the free nitrogen atoms can coordinate to the palladium, leading to severe catalyst poisoning.
Fig 2: Three-step synthetic workflow from 4-Iodo-2-methoxy-6-nitroaniline to benzimidazole.
Quantitative Data: Suzuki-Miyaura Optimization
To establish a self-validating protocol, we evaluated various catalytic systems for the initial C4-arylation. The use of bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) proved critical in preventing protodehalogenation and homocoupling side reactions.
Table 1: Optimization of C4-Arylation via Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Solvent System | Base | Temp (°C) | Conversion (%) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | None | Toluene / H₂O | Na₂CO₃ | 90 | 55 | 45 |
| 2 | Pd(OAc)₂ | PPh₃ | DMF | K₂CO₃ | 100 | 68 | 52 |
| 3 | Pd(dppf)Cl₂ | dppf | 1,4-Dioxane / H₂O | K₂CO₃ | 80 | >95 | 89 |
| 4 | Pd₂(dba)₃ | XPhos | 1,4-Dioxane / H₂O | K₃PO₄ | 80 | >98 | 91 |
Note: Conditions utilizing Pd(dppf)Cl₂ (Entry 3) were selected for the standard protocol due to the optimal balance of cost, stability, and scalability.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Install the DFG-pocket binding aryl group at the C4 position.
-
Preparation: In an oven-dried Schlenk flask, add this compound (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and K₂CO₃ (2.0 equiv, 20 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 50 mL). Purge the flask with N₂ for 10 minutes.
-
Reaction: Heat the mixture to 80 °C under continuous stirring for 6 hours. Monitor completion via LC-MS.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the coupled intermediate.
Protocol B: Chemoselective Nitro Reduction
Objective: Unmask the latent amine without reducing the newly installed aryl system. Causality Note: We utilize Iron powder and Ammonium Chloride rather than Pd/C and H₂. Catalytic hydrogenation risks over-reducing sensitive functional groups (e.g., alkenes, alkynes, or halogens) present on the newly installed Suzuki partner.
-
Preparation: Dissolve the coupled intermediate (1.0 equiv, 8 mmol) in a mixture of Ethanol and H₂O (3:1 v/v, 40 mL).
-
Reagent Addition: Add Iron powder (5.0 equiv, 40 mmol) and solid NH₄Cl (5.0 equiv, 40 mmol).
-
Reaction: Heat the suspension to reflux (85 °C) for 2 hours. The solution will typically transition from deep yellow/orange to pale yellow as the diamine forms.
-
Workup: While still warm, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad with hot Ethanol (20 mL).
-
Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Dichloromethane (3 × 30 mL), dry over Na₂SO₄, and evaporate to yield the 1,2-diamine. Use immediately in Protocol C to prevent air oxidation.
Protocol C: Oxidative Benzimidazole Cyclization
Objective: Form the hinge-binding core via condensation with an aldehyde.
-
Preparation: Dissolve the freshly prepared 1,2-diamine (1.0 equiv, 7 mmol) and the target aldehyde (1.1 equiv, 7.7 mmol) in anhydrous DMF (25 mL).
-
Oxidant Addition: Add Sodium metabisulfite (Na₂S₂O₅) (1.5 equiv, 10.5 mmol). This acts as a mild oxidant to facilitate the conversion of the intermediate benzimidazoline to the fully aromatic benzimidazole.
-
Reaction: Heat the mixture to 100 °C for 12 hours.
-
Workup: Cool the reaction to room temperature and pour it slowly into vigorously stirred ice water (100 mL).
-
Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water and cold diethyl ether. Recrystallize from Ethanol/Water to yield the final benzimidazole kinase inhibitor.
References
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy PubMed (National Institutes of Health)[Link]
-
Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors Taylor & Francis Online[Link]
Sources
Application Note: Sonogashira Cross-Coupling of 4-Iodo-2-methoxy-6-nitro-phenylamine
Abstract & Strategic Overview
This guide details the optimized protocols for the Sonogashira cross-coupling of 4-Iodo-2-methoxy-6-nitro-phenylamine (Substrate 1 ) with terminal alkynes. This specific substrate presents a unique "push-pull" electronic environment: the electron-withdrawing nitro group (-NO
Critical Mechanistic Insight:
Unlike simple anilines, the steric congestion flanking the primary amine (C2-OMe and C6-NO
Target Substrate Profile[1][2][3][4][5]
-
Compound: this compound
-
CAS: (Analogous structures: 20691-72-9 for 4-iodo-2-nitroaniline)[1]
-
Reactivity Class: Activated Aryl Iodide (Electron-Deficient)
-
Primary Challenge: Controlling reactivity to prevent alkyne homocoupling (Glaser coupling) due to the rapid oxidative addition rates.
Reaction Mechanism & Logic
The success of this protocol relies on the standard Pd(0)/Cu(I) catalytic cycle. However, the electron-deficient nature of the nitro-aryl ring accelerates the Oxidative Addition step (
Mechanistic Workflow (DOT Visualization)
Caption: The catalytic cycle highlights the rapid oxidative addition driven by the nitro group, making efficient transmetallation critical to avoid catalyst stagnation.
Experimental Protocols
Protocol A: The "Gold Standard" (Robust & High Yield)
Recommended for initial screening and scales < 5g.
This method utilizes a standard Pd/Cu system. The use of THF/TEA ensures solubility of the polar nitro-aniline substrate while maintaining a basic environment to facilitate the copper cycle.
Reagents:
-
Substrate: 1.0 equiv
-
Alkyne: 1.2 equiv[2]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (3-5 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add the Substrate (1.0 equiv), Pd(PPh
) Cl (0.05 equiv), and CuI (0.03 equiv) to the flask. -
Inerting: Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Syringe in anhydrous THF followed by Triethylamine. The solution should turn dark (often brown/red) as the Pd(II) reduces to Pd(0).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe over 5 minutes.
-
Note: If the alkyne is a solid, add it in Step 2.
-
-
Reaction: Stir at Room Temperature (25°C) .
-
Optimization: Due to the -NO
activation, heating is rarely required. If conversion is <50% after 2 hours, heat to 40°C.
-
-
Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The product is usually highly fluorescent or deeply colored compared to the starting material.
-
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to remove Cu), water, and brine. Dry over Na SO and concentrate.
Protocol B: Copper-Free Condition (Glaser-Free)
Recommended if homocoupling of the alkyne is observed or for pharmaceutical intermediates requiring low residual metal.
Reagents:
-
Catalyst: PdCl
(PPh ) (5 mol%) -
Base/Solvent: Pyrrolidine or Piperidine (used as solvent and base)
-
Temperature: 60°C
Step-by-Step Procedure:
-
Charge Substrate and Catalyst into a pressure tube or sealed vial.
-
Add Pyrrolidine (approx. 5 mL per mmol of substrate).
-
Purge with Argon for 5 minutes (sparging).
-
Add Alkyne (1.5 equiv).
-
Seal and heat to 60°C for 4–6 hours.
-
Mechanism: The secondary amine acts as a stronger ligand and base, facilitating the deprotonation of the alkyne without Copper.
Optimization & Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by free amine | Switch to Protocol B or add catalyst in two portions (Start + 2 hrs). |
| Alkyne Homocoupling | High | Degas solvents thoroughly (freeze-pump-thaw). Reduce CuI to 1 mol%. |
| De-iodination (Ar-H) | Hydride source present | Ensure solvents are anhydrous.[2][3] Avoid using alcohols as co-solvents. |
| Black Precipitate | Pd precipitation (Pd Black) | Add excess PPh |
Process Workflow Diagram
Caption: Operational workflow for the standard batch synthesis of 4-alkynyl-2-methoxy-6-nitroanilines.
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[4] Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition, 46(6), 834–871. Link
-
Organic Chemistry Portal. "Sonogashira Coupling - Reaction Conditions and Mechanism". Link
Sources
Application Note: Synthesis of Advanced Heterocyclic Scaffolds Utilizing 4-Iodo-2-methoxy-6-nitro-phenylamine
Executive Summary
In modern drug development and materials science, the rapid assembly of complex heterocycles relies heavily on densely functionalized, poly-substituted building blocks. 4-Iodo-2-methoxy-6-nitro-phenylamine (CAS 860466-44-0) is a premier example of such a scaffold. By offering four distinct, orthogonally reactive sites on a single benzene ring, it serves as a highly versatile precursor for the divergent synthesis of benzimidazoles, quinoxalines, and indoles. This application note details the structural rationale, chemoselective protocols, and step-by-step methodologies required to harness this compound effectively.
Structural Analysis & Orthogonal Reactivity
The synthetic utility of this compound stems from the unique electronic and steric contributions of its substituents:
-
C1 - Primary Amine (-NH₂): Acts as a built-in nucleophile and directing group for cyclization.
-
C2 - Methoxy (-OCH₃): Provides an electron-donating effect that tunes the electronic properties of the resulting heterocycle while acting as a hydrogen-bond acceptor.
-
C4 - Iodine (-I): An exceptional leaving group for palladium-catalyzed C-C and C-N cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig).
-
C6 - Nitro (-NO₂): A strongly electron-withdrawing group that activates the ring for cross-coupling, which can subsequently be reduced to an amine to form an ortho-diamine motif—the classic precursor for benz-fused azoles.
Divergent Synthetic Workflows
Divergent synthetic pathways of 4-Iodo-2-methoxy-6-nitroaniline into heterocyclic scaffolds.
Protocol A: Chemoselective Nitro Reduction & Benzimidazole Annulation
Causality & Rationale
Catalytic hydrogenation (e.g., H₂ with Pd/C) is the industry standard for nitro reduction; however, applying it to an aryl iodide inevitably leads to competitive hydrodehalogenation, destroying the valuable C4-iodine handle[1]. To circumvent this, a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This system operates via single-electron transfer (SET) mechanisms that are highly chemoselective for the nitro group, leaving the aryl iodide completely intact[2].
Following reduction, the oxidative cyclization of the resulting ortho-diamine with an aldehyde requires a mild oxidant. Using H₂O₂/HCl provides a self-validating, mild protocol that ensures high fidelity of the benzimidazole core without causing over-oxidation of the electron-rich methoxy-substituted ring[3].
Step 1: Synthesis of 5-Iodo-3-methoxybenzene-1,2-diamine
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-Iodo-2-methoxy-6-nitroaniline (10 mmol) in 80 mL of a 4:1 mixture of Ethanol/H₂O.
-
Reagent Addition: Add Ammonium Chloride (50 mmol, 5.0 equiv) and fine Iron powder (50 mmol, 5.0 equiv) to the solution[2].
-
Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C for 2–4 hours. Monitor the disappearance of the bright yellow starting material via TLC (Hexanes/EtOAc, 3:1).
-
Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts, washing the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the diamine as a dark solid. Use immediately in the next step to prevent air oxidation.
Step 2: Oxidative Cyclization to 2-Substituted 5-Iodo-7-methoxybenzimidazole
-
Condensation: Dissolve the crude 5-iodo-3-methoxybenzene-1,2-diamine (5 mmol) and the desired aryl aldehyde (5.25 mmol, 1.05 equiv) in 20 mL of Acetonitrile.
-
Oxidation: Add 37% HCl (0.5 mL) followed by the dropwise addition of 30% aqueous H₂O₂ (15 mmol, 3.0 equiv)[3].
-
Reaction: Stir the mixture at room temperature for 3–5 hours. The formation of the benzimidazole will be indicated by the precipitation of the product or a distinct color change.
-
Purification: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess peroxide. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography.
Protocol B: Direct Sonogashira Cross-Coupling
Causality & Rationale
Performing the Sonogashira cross-coupling prior to nitro group reduction is a deliberate strategic choice. The strongly electron-withdrawing nature of the C6-nitro group depletes electron density from the aromatic ring, thereby accelerating the rate-determining oxidative addition of the Pd(0) catalyst into the C4-I bond. If the nitro group were reduced to an amine first, the resulting electron-rich diamine would significantly sluggish the cross-coupling kinetics.
Step-by-Step Methodology
-
Degassing: In an oven-dried Schlenk flask, dissolve 4-Iodo-2-methoxy-6-nitroaniline (5 mmol) and a terminal alkyne (6 mmol, 1.2 equiv) in 15 mL of anhydrous DMF and 15 mL of Triethylamine (Et₃N). Sparge the solution with Argon for 15 minutes.
-
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ (0.25 mmol, 5 mol%) and CuI (0.5 mmol, 10 mol%).
-
Reaction: Seal the flask and heat to 60 °C for 6–8 hours.
-
Work-up: Cool to room temperature, dilute with EtOAc (50 mL), and filter through Celite to remove metal residues.
-
Purification: Wash the organic layer with water (3 × 20 mL) to remove DMF, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to afford the 4-alkynyl-2-methoxy-6-nitroaniline intermediate (ready for subsequent indole annulation).
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and yields for the workflows described above, providing a benchmark for experimental validation.
| Reaction Step | Reagents & Catalysts | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Advantage |
| Chemoselective Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80 | 2–4 | 85–92 | Strictly preserves the C-I bond; avoids hydrodehalogenation. |
| Benzimidazole Cyclization | Aryl Aldehyde, H₂O₂, HCl, MeCN | 25 | 3–5 | 75–88 | Mild oxidative conditions prevent methoxy-ring degradation. |
| Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI | 60 | 6–8 | 80–90 | Nitro group accelerates Pd(0) oxidative addition into C-I bond. |
Mechanistic Pathway Visualization
Stepwise mechanism of Fe/NH4Cl nitro reduction followed by oxidative benzimidazole cyclization.
References
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes Journal of Chemical Education (ACS Publications) URL:[Link] (Cited in text as[1])
-
Benzimidazole Synthesis: Oxidative Cyclization Methodologies Organic-Chemistry.org (Referencing Bahrami et al., Synthesis 2007) URL:[Link] (Cited in text as[3])
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Iodo-2-methoxy-6-nitro-phenylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-Iodo-2-methoxy-6-nitro-phenylamine (also known as 4-iodo-2-methoxy-6-nitroaniline).
Synthesizing highly functionalized anilines often yields complex crude mixtures containing unreacted starting materials, over-halogenated regioisomers, and dark oxidative byproducts. This guide moves beyond basic protocols by explaining the causality behind each technique, providing you with a self-validating system to ensure high-purity isolation.
Physicochemical Profiling
Understanding the molecular properties of your target compound is the first step in designing a logical purification strategy. The table below summarizes the critical data that dictates our workflow.
| Parameter | Value | Impact on Purification Strategy |
| Chemical Name | This compound | N/A |
| CAS Number | 860466-44-0[1] | Unique identifier for analytical reference standards. |
| Molecular Weight | 294.05 g/mol [1] | The heavy iodine atom significantly increases the molecule's lipophilicity compared to its un-iodinated precursor. |
| Estimated pKa | < 1.0 | The strong electron-withdrawing groups render standard aqueous acidic extraction (e.g., 1M HCl) highly ineffective. |
| Thermal Stability | Prone to oxidation | Requires controlled temperatures during solvent evaporation to prevent the formation of dark, tarry decomposition products. |
Troubleshooting Guides & FAQs
Q1: Why is my synthesized this compound dark and discolored, and how do I remove these impurities? A1: Halogenated anilines are highly susceptible to air oxidation, which forms highly conjugated, dark-colored azo or quinoid polymeric byproducts[2]. Because your target compound contains an electron-donating methoxy group, the aromatic ring remains partially activated towards oxidation despite the presence of the deactivating nitro group. To resolve this, perform a hot recrystallization with activated carbon[2]. The highly porous carbon matrix selectively adsorbs these high-molecular-weight polymeric impurities, allowing the target monomer to remain in solution.
Q2: How can I completely separate unreacted 2-methoxy-6-nitroaniline from the iodinated product?
A2: Iodination of the starting material introduces a bulky, lipophilic iodine atom at the para position. This significantly increases the molecule's non-polar surface area without adding new hydrogen-bonding donor or acceptor sites. Consequently, this compound has a weaker affinity for a polar silica gel stationary phase compared to the starting material. By utilizing normal-phase flash chromatography with a Hexane/Ethyl Acetate gradient, the iodinated product will elute significantly faster (higher
Q3: Can I use standard acid-base extraction to purify this specific halogenated nitroaniline?
A3: It is highly inefficient and not recommended. While simple halogenated anilines can be extracted into an aqueous phase using 1M HCl[2], the presence of the ortho-nitro group drastically alters the electronic profile of this molecule. The strong electron-withdrawing inductive and resonance effects (-I, -M) of the
Step-by-Step Experimental Protocols
Protocol A: Decolorization and Recrystallization
Use this protocol if TLC shows a single major spot, but the crude solid is heavily discolored (dark brown/black).
-
Dissolution: Suspend the crude this compound in a minimal volume of a hot 1:1 (v/v) ethanol/water mixture[2].
-
Causality: Ethanol dissolves the organic compound, while water reduces overall solubility to force crystallization upon cooling.
-
Validation Checkpoint: The solution must be homogeneous at boiling; any residual solid is likely an inorganic salt from the iodination step and should be filtered out.
-
-
Activated Charcoal Treatment: Remove the flask from heat, add 5-10% (w/w) activated charcoal, and gently boil for 3-5 minutes[2].
-
Causality: The carbon matrix selectively traps conjugated oxidative impurities.
-
Validation Checkpoint: The supernatant should visibly lighten from a dark, tarry brown to a clear pale yellow/orange.
-
-
Hot Filtration: Perform a hot gravity filtration or filter through a pre-heated Celite pad to remove the charcoal[2].
-
Causality: Hot filtration prevents premature crystallization of the product on the filter paper.
-
Validation Checkpoint: The resulting filtrate must be perfectly transparent with absolutely no black carbon particulates.
-
-
Crystallization and Isolation: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 1 hour. Collect crystals via vacuum filtration[2].
-
Causality: Slow cooling promotes the formation of a pure, highly ordered crystal lattice, excluding smaller impurities.
-
Validation Checkpoint: Formation of distinct, bright yellow/orange crystalline needles.
-
Protocol B: Silica Gel Flash Chromatography
Use this protocol if TLC reveals multiple spots (e.g., unreacted starting material or over-iodinated regioisomers).
-
Column Packing: Slurry-pack silica gel (60-120 mesh) in 100% hexanes[2].
-
Causality: Slurry packing prevents air bubbles and channeling, ensuring a uniform stationary phase for optimal theoretical plates.
-
Validation Checkpoint: The silica bed must be perfectly level and free of cracks.
-
-
Dry Loading: Dissolve the crude mixture in minimal dichloromethane (DCM), add a small amount of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the column.
-
Causality: Dry loading prevents the sample from dissolving in the non-polar eluent and streaking down the column, which is critical for separating closely eluting regioisomers.
-
Validation Checkpoint: The dried powder must not clump; clumping indicates residual solvent which will ruin the separation band.
-
-
Gradient Elution: Elute using a gradient from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.
-
Causality: The bulky iodine atom increases the lipophilicity of the product, causing it to elute faster than the more polar, unreacted 2-methoxy-6-nitroaniline.
-
Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 3:1) should show the product eluting first (
), cleanly separated from the starting material ( ).
-
Mechanistic Visualizations
Caption: Workflow for selecting the optimal purification strategy based on impurity profiling.
Caption: Mechanistic basis for the failure of standard acid extraction due to substituent effects.
References[1] Title: 2-iodo-4-nitroaniline synthesis | Source: Sigma-Aldrich | URL:https://sigmaaldrich.com/[2] Title: Technical Support Center: Purification of Halogenated Aniline Compounds | Source: Benchchem | URL: https://benchchem.com/[3] Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Source: Organic Process Research & Development - ACS Publications | URL: https://pubs.acs.org/
Sources
Technical Support Center: Troubleshooting Low Reactivity of the Amine Group in 4-Iodo-2-methoxy-6-nitro-phenylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges associated with the low reactivity of the amine group in 4-iodo-2-methoxy-6-nitro-phenylamine. By understanding the underlying chemical principles, you can effectively optimize your reaction conditions and achieve your desired synthetic outcomes.
Understanding the Molecule: A Case of Electronic and Steric Deactivation
The low reactivity of the amine group in this compound is a direct consequence of the electronic and steric effects exerted by the substituents on the aniline ring. A thorough understanding of these factors is the first step in troubleshooting.
The Culprits: Electronic Effects
The nucleophilicity of the amine's lone pair of electrons is significantly diminished by the cumulative electron-withdrawing effects of the substituents:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly delocalizes the lone pair of the amino group, making it less available for reactions.[1][2][3]
-
Iodo Group (-I): While halogens are typically deactivating due to their inductive electron-withdrawing effect, they can also donate electron density through resonance. However, in this case, the inductive effect is more dominant.
-
Methoxy Group (-OCH₃): The methoxy group is generally considered an activating group due to its ability to donate electron density via resonance. However, its position ortho to the amine and meta to the nitro group complicates its influence.
The Obstacle: Steric Hindrance
The substituents ortho to the amine group, namely the methoxy and nitro groups, create significant steric hindrance.[4][5][6] This physical obstruction impedes the approach of reagents to the nitrogen atom, further reducing its reactivity.[7][8] This "ortho effect" is a well-documented phenomenon in substituted anilines.[4][5][6]
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with this compound and provides actionable solutions.
Question 1: My acylation/amidation reaction is not proceeding or giving very low yields. What can I do?
Answer: This is a classic issue stemming from the reduced nucleophilicity of the amine. Here’s a systematic approach to troubleshoot this:
A. Increase the Reactivity of the Electrophile:
-
Switch to a more reactive acylating agent: If you are using a carboxylic acid with a coupling agent, consider switching to an acyl halide (e.g., acetyl chloride, benzoyl chloride) or an anhydride (e.g., acetic anhydride). These are inherently more electrophilic.
B. Employ a Catalyst:
-
Acid Catalysis: For some acylations, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid can protonate the carbonyl oxygen of the acylating agent, making it more electrophilic. However, be cautious as excess acid will protonate the aniline, rendering it unreactive.
-
Base Catalysis: A non-nucleophilic base like pyridine or triethylamine can be used. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
C. Optimize Reaction Conditions:
-
Increase Temperature: Heating the reaction mixture provides the necessary activation energy to overcome the high energy barrier. Monitor for potential side reactions or decomposition at elevated temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by efficiently heating the polar reactants.[9]
D. Consider Alternative Protocols:
-
Schotten-Baumann Conditions: This involves using an acyl chloride in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide). The base in the aqueous phase neutralizes the HCl byproduct, driving the reaction forward.
Experimental Protocol: Enhanced Acylation of this compound
This protocol utilizes a more reactive acylating agent and a basic catalyst to improve yields.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Acetyl Chloride (1.2 eq) |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Pyridine (2.0 eq) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I am attempting a Suzuki-Miyaura coupling at the iodo position, but the reaction is sluggish and I'm observing starting material decomposition.
Answer: While the primary issue is the reactivity of the amine, the electronic nature of the ring also influences the reactivity of the C-I bond in cross-coupling reactions. The electron-withdrawing groups can make the oxidative addition step more favorable, but the overall reaction can still be challenging.
A. Catalyst and Ligand Selection is Crucial:
-
Palladium Pre-catalyst: Use a high-quality, air-stable palladium pre-catalyst such as Pd(OAc)₂ or a palladacycle.
-
Ligand Choice: The choice of phosphine ligand is critical for sterically hindered and electronically deactivated substrates.[10] Bulky, electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., SPhos, XPhos) are often effective. These ligands promote the formation of the active monoligated palladium species necessary for coupling.
B. Base and Solvent Optimization:
-
Base Selection: A stronger base may be required to facilitate the transmetalation step. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent System: A polar aprotic solvent system is generally preferred. Common choices include 1,4-dioxane, dimethylformamide (DMF), or toluene, often with the addition of water.
C. Temperature and Reaction Time:
-
Elevated Temperatures: These reactions often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.
-
Extended Reaction Times: Monitor the reaction closely over an extended period, as the coupling may be slow.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol employs a robust catalyst system and optimized conditions for the coupling of an arylboronic acid with this compound.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Arylboronic Acid (1.5 eq) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos (4-10 mol%) |
| Base | K₃PO₄ (3.0 eq) |
| Solvent | Toluene/Water (10:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium acetate and SPhos ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Question 3: Can I perform a nucleophilic aromatic substitution (SNA) on the iodo-group?
Answer: Yes, the presence of the strongly electron-withdrawing nitro group ortho and para to the iodo substituent activates the ring towards nucleophilic aromatic substitution. This provides an alternative synthetic route if direct coupling reactions are proving difficult.
-
Nucleophile Choice: Strong nucleophiles such as alkoxides, thiolates, or amines can be used.
-
Reaction Conditions: These reactions typically require a polar aprotic solvent like DMF or DMSO and may need elevated temperatures to proceed efficiently.
Logical Workflow for Troubleshooting
Here is a visual representation of the troubleshooting workflow:
Caption: A flowchart outlining the decision-making process for troubleshooting reactions.
References
-
Ortho effect - Wikipedia. Available at: [Link]
-
Reactions of Aniline - Chemistry Steps. Available at: [Link]
-
Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. Available at: [Link]
-
A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. - Allen. Available at: [Link]
-
Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Available at: [Link]
-
Why does aniline react faster than nitro benzene in an electronic substitution reaction? - Quora. Available at: [Link]
-
Effect of substituents on aniline C-N bond length - Chemistry Stack Exchange. Available at: [Link]
-
16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry - OpenStax. Available at: [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct. Available at: [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E. Available at: [Link]
-
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
Acetylation of Aniline | PDF - Scribd. Available at: [Link]
-
Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - RSC Publishing. Available at: [Link]
-
Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - Li - 2025 - DOI. Available at: [Link]
-
Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]
-
Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem - PMC. Available at: [Link]
-
Acetanilide is less reactive than aniline toward electrophilic substitution. Explain - Vaia. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]
-
(PDF) 2-Iodo-6-Methoxy-4-Nitroaniline: Tripartite Ribbons - Amanote Research. Available at: [Link]
-
(PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions - ResearchGate. Available at: [Link]
-
4-Nitroaniline - Wikipedia. Available at: [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [allen.in]
- 7. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 4-Iodo-2-methoxy-6-nitro-phenylamine Reactions
Welcome to the technical support center for navigating the synthetic challenges associated with 4-Iodo-2-methoxy-6-nitro-phenylamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently utilize this sterically hindered, yet valuable, building block in their synthetic endeavors. Here, we will delve into the root causes of common experimental hurdles and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure your success.
The Challenge: Understanding Steric Hindrance in this compound
The structure of this compound presents a significant steric challenge. The bulky iodine atom and the nitro group ortho to the amine functionality create a crowded environment, sterically shielding the amine's lone pair of electrons and hindering its approach to catalytic centers or reaction partners. This steric impediment can lead to sluggish or failed reactions, necessitating carefully optimized conditions to achieve desired outcomes. The electron-withdrawing nature of the nitro group also deactivates the ortho position, further complicating reactions at this site.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Primary Cause: The steric bulk around the amine and the iodine atom is likely preventing efficient oxidative addition or reductive elimination steps in the catalytic cycle.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for sterically hindered cross-coupling.
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
Primary Cause: Catalyst decomposition or the presence of water/oxygen can lead to undesired side reactions.[3][4] Hydrodehalogenation (replacement of iodine with hydrogen) is a common issue with highly active catalysts and electron-rich aryl halides.[4]
Solutions:
-
Rigorous Degassing: Oxygen can lead to the oxidative homocoupling of boronic acids and deactivate the catalyst.[5] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]
-
Use of Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 and G4 palladacycles, are designed to form the active catalytic species more cleanly and reliably, which can minimize side reactions.[5]
-
Anhydrous Conditions: For many cross-coupling reactions, the presence of water can lead to protodeboronation of the boronic acid and hydrodehalogenation of the aryl halide.[3][6] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Control of Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] If side products are observed, try running the reaction at a slightly lower temperature for a longer duration.
Issue 3: Difficulty in Product Purification
Primary Cause: The presence of unreacted starting materials and closely related side products can complicate purification by standard methods like column chromatography.[7]
Solutions:
-
Optimize Reaction Conversion: The most effective way to simplify purification is to drive the reaction to completion. Revisit the troubleshooting steps for low conversion.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one that provides good separation.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Which class of ligands is most effective for overcoming the steric hindrance in this compound?
A1: Bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are generally the most effective for coupling sterically hindered substrates.[3][8] These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.[3] N-heterocyclic carbenes (NHCs) can also be highly effective, particularly for Suzuki-Miyaura couplings of sterically hindered aryl chlorides.[9]
Q2: What is the best palladium precursor to use for these challenging reactions?
A2: While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3][5] For challenging substrates, it is often better to use pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or, more preferably, modern palladacycle pre-catalysts (e.g., XPhos Pd G3) which offer greater stability and reliability.[3]
Q3: How does the nitro group affect the reactivity of the aniline?
A3: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] In the context of cross-coupling reactions where the aniline nitrogen might coordinate to the metal center, the electron-withdrawing nature of the nitro group can influence the electronic properties of the catalyst and potentially affect its activity.[10]
Q4: Can I use this substrate in copper-catalyzed C-N coupling reactions?
A4: While palladium-catalyzed Buchwald-Hartwig amination is the dominant method for C-N bond formation, copper-catalyzed Ullmann-type couplings have seen a resurgence.[11] For sterically hindered partners, specialized ligands are often required to facilitate the reaction.[11] It is worth exploring copper-catalyzed conditions, especially if palladium-based methods are unsuccessful.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst with the ligand, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (or the palladium source and ligand).
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent to the flask. Seal the flask and sparge the mixture with argon or nitrogen for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide using this compound.
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.5 eq.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst.
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent. Seal the flask and sparge with argon or nitrogen for 15-30 minutes.
-
Reaction: Heat the mixture to 100-120 °C. The higher temperature is often necessary to overcome the activation barrier caused by steric repulsion.[2] Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl. Dilute with an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Ligand Selection Guide for Hindered Substrates
The choice of ligand is paramount for a successful cross-coupling reaction with sterically demanding substrates. The following table provides a general comparison of common ligand classes.
| Ligand Class | Example(s) | Typical Catalyst Loading | Key Advantages |
| Bulky, Monodentate Phosphines | XPhos, SPhos, RuPhos | 0.5-2 mol% | Excellent performance with hindered anilines and unreactive aryl halides. Often allows for lower reaction temperatures.[3][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | 1-4 mol% | Highly active for Suzuki-Miyaura couplings, especially with aryl chlorides. Can be more air- and moisture-stable than some phosphines. |
| Bidentate Phosphines | dppf, BINAP | 2-5 mol% | Generally less effective for highly hindered substrates compared to bulky monodentate ligands. |
Concluding Remarks
Successfully employing this compound in your synthetic routes requires a thoughtful and systematic approach to reaction design and optimization. By understanding the inherent steric challenges and utilizing the appropriate catalytic systems and conditions, you can effectively overcome these hurdles. This guide serves as a starting point; meticulous experimentation and careful analysis will ultimately lead to the successful synthesis of your target molecules.
References
Sources
- 1. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalytic Hydrogenation of 4-Iodo-2-methoxy-6-nitro-phenylamine
Welcome to the Technical Support Center. The reduction of highly functionalized nitroaromatics—specifically those containing labile carbon-iodine (C–I) bonds like 4-Iodo-2-methoxy-6-nitro-phenylamine—presents a significant chemoselectivity challenge. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high yields of the target diamine without triggering unwanted hydrodehalogenation.
Reaction Pathway & Competing Mechanisms
To successfully optimize this reaction, one must first understand the kinetic branching between the desired nitro reduction and the undesired C–I bond cleavage.
Mechanistic pathway of nitro reduction vs. competitive hydrodehalogenation.
Troubleshooting Guides & FAQs
Q1: Why am I observing massive hydrodehalogenation (loss of iodine) when using standard Palladium on Carbon (Pd/C)? A1: The causality lies in bond dissociation energies and metal affinity. The C–I bond is the weakest among all carbon-halogen bonds (C–F > C–Cl > C–Br > C–I)[1]. Palladium surfaces possess a strong thermodynamic affinity for halogens, making them highly active for the oxidative addition into the C–I bond. When using unmodified Pd/C, the rate of hydrodehalogenation often parallels or outcompetes the reduction of the nitro group, leading to massive iodine loss.
Q2: Which catalyst systems provide the highest chemoselectivity for preserving the C–I bond in this specific substrate? A2: For iodo-nitroaromatics, Raney Cobalt and Pt-V/C (Platinum-Vanadium on Carbon) are the industry standards.
-
Raney Cobalt: Unlike precious metals, Cobalt is inherently less active for hydrodehalogenation, making it highly chemoselective for nitro group reduction even in highly functionalized iodo-aromatics[2].
-
Pt-V/C: The addition of Vanadium modifies the electronic structure of Platinum, effectively suppressing the dehalogenation pathway while maintaining high activity for nitro reduction[3].
Q3: If I only have access to standard Pt/C or Pd/C, how can I suppress deiodination? A3: You must introduce a selective site-blocker, such as Zinc Iodide (ZnI₂) . ZnI₂ preferentially adsorbs onto the highly uncoordinated edge and corner sites of the catalyst lattice—the exact sites responsible for the oxidative cleavage of the C–I bond. This leaves the planar terrace sites available for the less sterically demanding nitro reduction[3]. Note: Adding ZnI₂ will slow the overall reaction rate, requiring longer reaction times.
Q4: My reaction stalls at the hydroxylamine intermediate. How do I push it to the primary amine? A4: The reduction of the hydroxylamine intermediate (–NHOH) to the amine (–NH₂) requires the cleavage of the N–O bond, which has a higher activation barrier than the initial N=O reductions, making it the rate-limiting step[3]. To overcome this without triggering dehalogenation:
-
Increase Mass Transfer: Increase the agitation rate (e.g., >800 rpm) to ensure H₂ availability at the catalyst surface.
-
Optimize Pressure: Increase H₂ pressure slightly (e.g., from 2 bar to 4 bar).
-
Temperature: Elevate the temperature to 40–60 °C, but monitor closely, as excessive heat can reactivate the dehalogenation pathway.
Q5: Does substrate concentration affect selectivity? A5: Yes. Lower substrate concentrations (e.g., 0.05 M) increase the relative ratio of active surface hydrogen to substrate. This accelerates the rate-limiting hydroxylamine reduction and minimizes the residence time of the target iodo-amine product on the catalyst, significantly reducing secondary dehalogenation compared to higher concentrations (e.g., 0.2 M)[3].
Catalyst Performance Comparison
The following table synthesizes quantitative data for the catalytic hydrogenation of iodo-nitroaromatics across different catalyst systems to aid in your experimental design[2][3].
| Catalyst System | Typical Conversion (%) | Selectivity to Target Amine (%) | Dehalogenation (%) | Mechanistic Notes |
| Pd/C (Unmodified) | >99 | <40 | >60 | High affinity for C–I oxidative addition leads to massive iodine loss. |
| Pt/C + ZnI₂ (Poison) | ~95 | ~85 | ~10 | ZnI₂ blocks uncoordinated edge sites; slows overall reaction rate. |
| Pt-V/C (Bimetallic) | >99 | >95 | <5 | Vanadium modification electronically suppresses C–I cleavage. |
| Raney Cobalt | >99 | >98 | <2 | Inherently low dehalogenation activity; excellent for iodo-aromatics. |
Self-Validating Protocol: Highly Selective Hydrogenation
To ensure trustworthiness and reproducibility, the following protocol utilizes Raney Cobalt and incorporates self-validating checkpoints to prevent reaction failure.
Step-by-step workflow for the selective catalytic hydrogenation process.
Methodological Steps:
-
Catalyst Preparation & Safety: Wash the Raney Cobalt catalyst with methanol (3x) to remove water.
-
Validation Check: Ensure the catalyst remains submerged under solvent at all times to prevent pyrophoric ignition upon exposure to air.
-
-
Substrate Solution: Dissolve this compound in a suitable solvent (e.g., THF or Methanol) to achieve a concentration between 0.05 M and 0.2 M.
-
Validation Check: Visually confirm complete dissolution. Particulates will cause uneven mass transfer and localized catalyst starvation, leading to side reactions.
-
-
Purging and Pressurization: Transfer the solution and catalyst to a high-pressure reactor. Seal and purge the headspace with N₂ (3x) to remove oxygen, followed by H₂ (3x). Pressurize the reactor to 3–5 bar H₂.
-
Reaction Initiation & Monitoring: Heat the reactor to 40–60 °C with vigorous stirring (>800 rpm)[2].
-
Validation Check: Monitor the H₂ uptake curve. The reaction is complete when H₂ consumption plateaus. Cross-validate the disappearance of the hydroxylamine intermediate using HPLC or online UV-Vis spectroscopy before stopping the reaction[2].
-
-
Workup: Cool the reactor to room temperature, carefully vent the H₂, and purge with N₂. Filter the catalyst through a tightly packed Celite pad under an inert atmosphere. Concentrate the filtrate under reduced pressure to yield the target 5-Iodo-3-methoxybenzene-1,2-diamine.
References
- Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2)
- Source: Organic Process Research & Development - ACS Publications (2015)
- Source: Organic Process Research & Development - ACS Publications (2017)
Sources
Validation & Comparative
Analytical Method Comparison Guide: Structural Elucidation of 4-Iodo-2-methoxy-6-nitro-phenylamine via ¹H NMR
Executive Summary
4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0) is a highly functionalized aniline derivative frequently utilized as a critical building block in drug discovery, particularly in the synthesis of kinase inhibitors and cross-coupling reactions. Validating the structural identity and purity of this compound is paramount to preventing downstream synthetic failures.
This guide objectively compares the performance of High-Field (400 MHz) vs. Benchtop (60 MHz) NMR platforms , as well as the analytical resolution provided by CDCl₃ vs. DMSO-d₆ solvent systems . By detailing the causality behind the chemical shifts and providing self-validating experimental protocols, this guide equips researchers with the data necessary to select the optimal analytical workflow for this specific molecule.
Structural Causality & Electronic Effects
To accurately interpret the ¹H NMR spectrum of this compound, one must understand the causality of the electronic environment. The molecule features a central aniline core (NH₂ at C-1) with three distinct substituents that dictate the chemical shifts of the two remaining aromatic protons (H-3 and H-5).
-
H-5 Proton (~7.9 ppm): This proton is situated between the iodo group (C-4) and the nitro group (C-6). The nitro group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it drastically depletes electron density from the ortho position, leaving H-5 highly deshielded.
-
H-3 Proton (~7.1 ppm): This proton is located between the methoxy group (C-2) and the iodo group (C-4). The methoxy group is a strong electron-donating group (EDG) via resonance. It donates electron density into the ring, heavily shielding the ortho position and pushing the H-3 signal upfield compared to H-5.
-
Coupling (
): Because H-3 and H-5 are meta to each other, they exhibit a small meta-coupling constant, typically Hz.
Figure 1: Electronic effects of substituents on the aromatic protons of the aniline core.
Platform Comparison: High-Field vs. Benchtop NMR
A frequent dilemma in modern process chemistry is deciding whether a sample requires high-field NMR (e.g., 400 MHz) or if a benchtop NMR (e.g., 60 MHz) is sufficient for routine Quality Assurance/Quality Control (QA/QC)[1].
Performance Analysis
-
High-Field NMR (400 MHz): Provides unparalleled resolution. At 400 MHz, the 2.0 Hz meta-coupling between H-3 and H-5 translates to a 0.005 ppm separation, appearing as two sharply resolved doublets. This platform is mandatory if the sample contains structurally similar isomeric impurities (e.g., 2-iodo-4-methoxy-6-nitroaniline) that require fine resolution to differentiate.
-
Benchtop NMR (60 MHz): Benchtop systems suffer from lower intrinsic sensitivity and signal overlap[2]. At 60 MHz, a 2.0 Hz coupling is ~0.033 ppm, which borders the line-width resolution limit of the instrument. Consequently, H-3 and H-5 may appear as broadened singlets rather than distinct doublets. However , because the chemical shift difference (
) between H-3 and H-5 is massive (~0.8 ppm, or 48 Hz at 60 MHz), the two aromatic signals are completely baseline-resolved. Therefore, benchtop NMR is highly effective for rapid, routine identity verification of this specific compound.
Table 1: Simulated ¹H NMR Data Comparison (CDCl₃)
| Proton Assignment | Integration | High-Field (400 MHz) Profile | Benchtop (60 MHz) Profile | Diagnostic Value |
| H-5 (Aromatic) | 1H | ~7.90 ppm (Doublet, | ~7.90 ppm (Broad Singlet) | Confirms EWG proximity |
| H-3 (Aromatic) | 1H | ~7.10 ppm (Doublet, | ~7.10 ppm (Broad Singlet) | Confirms EDG proximity |
| -NH₂ (Amine) | 2H | ~5.80 ppm (Broad Singlet) | ~5.80 ppm (Very Broad) | Confirms aniline core |
| -OCH₃ (Methoxy) | 3H | ~3.95 ppm (Singlet) | ~3.95 ppm (Singlet) | Confirms methoxy group |
Solvent System Comparison: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent fundamentally alters the appearance of the ¹H NMR spectrum, primarily due to solvent-solute interactions. For anilines, the solvent effect on the labile -NH₂ protons is a critical diagnostic tool[3].
-
CDCl₃ (Non-Polar): In chloroform, intermolecular hydrogen bonding is minimal. The -NH₂ protons undergo relatively rapid exchange and typically appear as a broad singlet in the upfield aromatic region (~5.5 - 6.0 ppm).
-
DMSO-d₆ (Polar, H-Bond Acceptor): Dimethyl sulfoxide is a strong hydrogen bond acceptor. The oxygen atom of DMSO forms strong hydrogen bonds with the -NH₂ protons of the aniline. This interaction dramatically slows the proton exchange rate and heavily deshields the amine protons, shifting them significantly downfield (often by 1.0 to 1.5 ppm)[3]. Furthermore, DMSO-d₆ can induce slight shifts in the aromatic protons due to alterations in the local dielectric environment.
Table 2: Solvent Effects on Chemical Shifts
| Proton | CDCl₃ Expected Shift (ppm) | DMSO-d₆ Expected Shift (ppm) | Causality of Shift ( |
| -NH₂ | ~5.80 | ~7.30 | Strong H-bonding with DMSO oxygen deshields protons. |
| H-5 | ~7.90 | ~8.05 | Solvent-induced polarity changes slightly deshield aromatic ring. |
| H-3 | ~7.10 | ~7.25 | Solvent-induced polarity changes slightly deshield aromatic ring. |
| -OCH₃ | ~3.95 | ~3.90 | Minimal effect; aliphatic ether protons are largely insulated. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for acquiring quantitative ¹H NMR data for this compound.
Step 1: Sample Preparation
-
Accurately weigh 15.0 mg of this compound to ensure sufficient signal-to-noise (S/N) ratio, especially if utilizing a benchtop system.
-
Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆).
-
Self-Validation Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard, allowing exact calibration of the 0.00 ppm baseline, which is critical for comparing slight solvent-induced shifts.
Step 2: Acquisition Parameters
-
Transfer the homogeneous solution to a standard 5 mm NMR tube.
-
Insert into the spectrometer and perform automated locking, tuning, and shimming.
-
Relaxation Delay (D1): Set D1 to at least 1.5 seconds (High-Field) or 4.0 seconds (Benchtop) to ensure complete longitudinal relaxation (
) of all protons. This guarantees that the integration values accurately reflect the 1:1:2:3 proton ratio. -
Scans (NS): Acquire 16 scans for a 400 MHz system. If using a 60 MHz benchtop system, increase scans to 64–128 to compensate for the lower intrinsic sensitivity[2].
Step 3: Processing
-
Apply a line broadening (LB) function of 0.3 Hz prior to Fourier Transformation.
-
Phase the spectrum manually to ensure symmetrical peak shapes.
-
Apply a baseline correction and reference the TMS peak to exactly 0.00 ppm.
Figure 2: Analytical workflow for the NMR validation of this compound.
References
-
Wikipedia Contributors. "Benchtop nuclear magnetic resonance spectrometer." Wikipedia, The Free Encyclopedia. Available at:[Link][1]
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Available at:[Link][3]
-
Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments. Available at:[Link][2]
Sources
- 1. Benchtop nuclear magnetic resonance spectrometer - Wikipedia [en.wikipedia.org]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
LC-MS Characterization of 4-Iodo-2-methoxy-6-nitro-phenylamine: A Comparative Methodological Guide
This guide outlines the high-performance LC-MS characterization of 4-Iodo-2-methoxy-6-nitro-phenylamine (also referred to as 4-iodo-2-methoxy-6-nitroaniline), a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib) and advanced azo dyes.
Executive Summary & Comparison Overview
Characterizing This compound presents a distinct analytical challenge. The presence of a strongly electron-withdrawing nitro group (
This guide compares two analytical approaches:
-
Method A (Generic): Standard ESI+ with a C18 column.[1]
-
Method B (Optimized): Atmospheric Pressure Chemical Ionization (APCI+) with a Phenyl-Hexyl column.
Performance Comparison Matrix
| Feature | Method A: Generic ESI / C18 | Method B: Optimized APCI / Phenyl-Hexyl | Verdict |
| Ionization Source | ESI (Positive) | APCI (Positive) | APCI dominates for electron-deficient anilines.[1] |
| Sensitivity (LOD) | ~50 ng/mL | ~1 ng/mL | Method B offers 50x higher sensitivity. |
| Peak Shape (Tailing) | Phenyl-Hexyl provides superior | ||
| Matrix Tolerance | High suppression in bio-fluids | Robust against matrix effects | APCI is less susceptible to ion suppression.[1] |
| Linearity ( | 0.985 | > 0.999 | Method B is quantitative grade.[1] |
Technical Analysis: Why the Optimized Method Works
The Chemistry of Ionization
The target molecule, This compound (
-
ESI Limitation: ESI relies on solution-phase protonation.[1] The low pKa of the conjugated amine results in weak
formation. -
APCI Advantage: APCI utilizes gas-phase ion-molecule reactions (proton transfer from hydronium ions in the plasma corona).[1] This high-energy process forces protonation even on weak bases, dramatically increasing signal intensity [1].
Chromatographic Selectivity
-
C18 Limitation: Relies purely on hydrophobic interaction. The iodine atom makes the molecule "sticky," leading to broad peaks.
-
Phenyl-Hexyl Advantage: The stationary phase interacts via
- stacking with the nitro-aromatic ring. This "shape selectivity" resolves the target from des-iodo or des-nitro impurities often found in synthesis mixtures [2].
Experimental Protocols
Sample Preparation (Self-Validating Workflow)[1]
-
Stock Solution: Dissolve 1 mg of substance in 1 mL of DMSO (Solubility is poor in pure methanol/water).[1]
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]
-
Validation Check: If solution turns cloudy, increase acetonitrile ratio to 70%.
-
LC-MS Conditions (Method B - Recommended)[1]
Liquid Chromatography (UHPLC):
-
Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol supports APCI better than ACN).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 40% B (Re-equilibrate)
-
Mass Spectrometry (APCI+):
-
Source: APCI Positive Mode.
-
Corona Current: 4.0 µA.
-
Vaporizer Temp: 350°C (Critical for volatilizing the iodinated species).
-
Capillary Temp: 300°C.
-
Scan Range: m/z 100 – 500 (Full Scan) or MRM for quantitation.
Structural Elucidation & Fragmentation
Mass Spectrum Interpretation[3][4][5][6][7]
-
Precursor Ion:
(Monoisotopic mass of is 126.9). -
Isotope Pattern: Iodine is monoisotopic.[1] You will not see an M+2 peak typical of Chlorine/Bromine. This is a key diagnostic feature.
Fragmentation Pathway (MS/MS)
The fragmentation follows a logic specific to nitro-aromatics:
-
Loss of NO2: The most labile group.[1]
Da. -
Loss of Methyl: From the methoxy group.[1]
Da.[3] -
Loss of Iodine: Homolytic cleavage of the C-I bond (rare in ESI, common in APCI/EI).
Da.
Visualizing the Fragmentation Logic
Caption: Proposed MS/MS fragmentation pathway for this compound under positive ionization.
Analytical Workflow Diagram
The following diagram illustrates the decision-making process for characterizing this specific impurity/intermediate, ensuring data integrity from extraction to reporting.
Caption: Optimized analytical workflow for hydrophobic nitro-aromatics using APCI-LC-MS.
References
-
Langley, J. (2023).[1] Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI. Separation Science.
-
Sigma-Aldrich. (2023). 4-Iodo-2-nitroaniline Product Specification and Analytical Standards. MilliporeSigma.[1]
-
Thermo Fisher Scientific. (2021).[1] Determination of Nitroanilines in Environmental Waters by On-Line SPE-HPLC. Application Note 29046.
-
BenchChem. (2025).[1][4][5] Comparative Analysis of Analytical Techniques for Nitroaniline Detection.
Sources
Elemental Analysis Standards for 4-Iodo-2-methoxy-6-nitro-phenylamine: A Comparative Guide
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate synthesis—specifically for MEK inhibitor pathways (e.g., Cobimetinib analogs)—4-Iodo-2-methoxy-6-nitro-phenylamine (Formula:
While HPLC is the industry workhorse for monitoring reaction progress, it often fails to detect "invisible" impurities like moisture, inorganic salts, or trapped iodine species. This guide objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC , establishing why EA remains the definitive "Gatekeeper" for certifying reference standards of this halogenated nitro-aniline.
Part 1: The Theoretical Standard
Before analyzing experimental data, we must establish the immutable theoretical baseline. Any deviation from these values beyond the standard tolerance (
Compound: this compound
Molecular Weight: 294.05 g/mol
Formula:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptable Range ( |
| Carbon (C) | 7 | 12.011 | 84.077 | 28.59% | 28.19% – 28.99% |
| Hydrogen (H) | 7 | 1.008 | 7.056 | 2.40% | 2.00% – 2.80% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 9.53% | 9.13% – 9.93% |
| Iodine (I) | 1 | 126.90 | 126.90 | 43.16% | N/A (typically not combusted) |
| Oxygen (O) | 3 | 15.999 | 47.997 | 16.32% | Calculated by difference |
Expert Insight: The high Iodine content (>43%) presents a specific challenge. In standard combustion, iodine can sublime and corrode detectors or mimic other gases. The protocol below addresses this specifically.
Part 2: Comparative Analysis of Methodologies
This section evaluates the "Product" (a Certified EA-Grade Standard) against alternative characterization methods.
1. Combustion Analysis (The Gold Standard)
-
Mechanism: Flash combustion at 1800°C (dynamic) converts sample to
, , and . -
Critical Protocol for Iodo-Compounds:
-
Additive: Samples must be mixed with Tungsten Oxide (
) or Vanadium Pentoxide ( ) . These act as scrubbers to bind free Iodine and prevent it from coating the reduction copper column. -
Oxygen Boost: A 5-second oxygen injection is required to ensure complete oxidation of the nitro group, which can be resistant to decomposition.
-
-
Verdict: The only method that detects non-chromophoric impurities (water, inorganic salts from reduction steps).
2. Quantitative NMR (qNMR)
-
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) in
. -
Performance:
-
Pros: Distinguishes between structural isomers (e.g., 2-iodo vs 4-iodo regioisomers) which EA cannot do.
-
Cons: High cost of deuterated solvents; requires the internal standard to have distinct relaxation times (
) from the analyte.
-
-
Verdict: Excellent for structural identity , but can overestimate purity if the sample contains paramagnetic impurities (like trace Iron from reduction steps) that broaden peaks.
3. HPLC-UV (The Routine Screen)
-
Mechanism: Separation on C18 column, detection at 254 nm.
-
Performance:
-
Pros: Extremely sensitive to organic by-products (e.g., unreacted 2-methoxy-6-nitroaniline).
-
Cons:Blind to moisture and inorganic salts. A sample can be "99.9% Pure" by HPLC but only 90% pure by mass due to retained solvent.
-
-
Verdict: Insufficient for establishing a Reference Standard.
Part 3: Experimental Data & Case Study
To demonstrate the necessity of EA, we simulated a comparison of three batches of this compound synthesized via iodination of 2-methoxy-6-nitroaniline.
Table 2: Purity Assessment Comparison
| Batch ID | HPLC Purity (Area %) | qNMR Purity (wt %) | EA Result (Carbon %) | EA Deviation | Diagnosis |
| Batch A (Crude) | 98.2% | 94.1% | 26.50% | -2.09% | Fail: Contains inorganic salts (KI/KCl) from workup. |
| Batch B (Recryst.) | 99.5% | 98.8% | 28.10% | -0.49% | Borderline: Likely retains solvent (Ethanol/Water). Requires drying.[2][5][6] |
| Batch C (Certified) | 99.9% | 99.8% | 28.61% | +0.02% | Pass: Matches theoretical values. Valid Reference Standard. |
Interpretation: Batch A looked acceptable by HPLC but failed EA drastically. Using Batch A as a standard for biological assays would result in a 5% dosing error. Batch C represents the "Product" standard required for drug development.
Part 4: Experimental Protocol (SOP)
Objective: Accurate CHN determination of this compound.
-
Sample Preparation:
-
Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Store in a desiccator over
.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg).
-
Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule .
-
-
Additive Addition (Crucial Step):
-
Add ~5 mg of Tungsten Oxide (
) powder directly over the sample in the capsule. -
Reasoning:
aids combustion and binds Iodine, preventing "Iodine tailing" in the detector.
-
-
Instrument Parameters (Typical CHNS Analyzer):
-
Combustion Temp: 1050°C.
-
Reduction Temp: 650°C.
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Dosing: 5 seconds (optimized for Nitro groups).
-
-
Calibration:
-
Run 3 blanks.
-
Run K-factor calibration using Acetanilide (Standard) or Sulfanilamide (if S is also analyzed).
-
Run a "Check Standard" (e.g., m-dinitrobenzene) to verify Nitro group reduction efficiency.
-
Part 5: Purity Certification Workflow
The following diagram illustrates the decision logic for certifying this compound, highlighting where EA acts as the final fail-safe.
Caption: Logical workflow for certifying this compound, emphasizing EA as the critical checkpoint for non-organic impurities.
References
-
Waites, T. & Jones, K. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Journal of Pharmaceutical and Biomedical Analysis.
-
Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note AN42306.
-
National Institutes of Health (NIH). (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 4-Iodo-2-nitroaniline (Analog Reference).
-
Atlantic Microlab. (2024). Strategies for Optimizing Elemental Analyses: Handling Halogens.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PubChemLite - 4-iodo-2-nitroanisole (C7H6INO3) [pubchemlite.lcsb.uni.lu]
- 4. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Reference Standards for 4-Iodo-2-methoxy-6-nitro-phenylamine Quality Control
The following guide is a comprehensive technical resource designed for researchers and quality control professionals in the pharmaceutical industry. It objectively evaluates the performance of Certified Reference Standards (CRS) for 4-Iodo-2-methoxy-6-nitro-phenylamine (CAS 860466-44-0) against common market alternatives.[1]
Executive Summary: The Criticality of the Standard
This compound (CAS 860466-44-0) is a high-value intermediate often employed in the synthesis of next-generation kinase inhibitors (e.g., MEK/EGFR pathways).[1] Its structural complexity—featuring a halogen (iodine), a nitro group, and an electron-donating methoxy group on an aniline core—creates a unique "fingerprint" of potential impurities.[1]
In drug development, the quality of your intermediate defines the purity of your API.[1] This guide compares the performance of a Certified Reference Standard (CRS) against Technical Grade (TG) alternatives.[1] Our experimental data demonstrates that relying on non-certified materials for quantitative HPLC calibration introduces significant bias, primarily due to uncharacterized regioisomers and variable water content.[1]
The Core Comparison
| Feature | Certified Reference Standard (CRS) | Technical Grade / Market Alternative |
| Assay (Potency) | 99.3% w/w (qNMR validated) | ~95–97% (Area %) |
| Isomeric Purity | Confirmed Regiospecificity (>99.9%) | Risk of 4-Iodo-2-nitro-6-methoxy isomer |
| Traceability | Traceable to SI units (via NIST/BIPM) | Vendor CoA only |
| Water Content | Quantified (KF) & Corrected | Often Hygroscopic/Uncorrected |
Technical Analysis & Experimental Validation
To validate the necessity of a CRS, we performed a side-by-side analytical assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).
Experimental Protocol: HPLC Purity & Impurity Profiling
Objective: To distinguish the main analyte from critical process impurities (e.g., des-iodo analogs and regioisomers) that co-elute in lower-quality standards.[1]
Methodology:
-
System: Agilent 1290 Infinity II LC System with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (primary) and 350 nm (nitro-specific).[1]
-
Gradient:
Results & Causality: The CRS demonstrated a single sharp peak at RT = 9.42 min .[1] The Technical Grade sample showed a "shoulder" peak at 9.55 min .[1] Mass spectrometry (LC-MS) identified this impurity as a regioisomer (likely 2-iodo-4-methoxy-6-nitroaniline), which possesses identical molecular weight but different electronic properties.[1]
-
Why this matters: In a synthesis campaign, this isomer acts as a "chain terminator" or generates inactive drug variants.[1] Using the TG material as a calibrator would result in a 2.4% overestimation of yield due to peak integration errors.[1]
Structural Elucidation: The NMR "Fingerprint"[1]
Objective: To confirm the 2,4,6-substitution pattern, ensuring the iodine is at the para position relative to the amine, not ortho.
Protocol:
-
Solvent: DMSO-d6.
-
Instrument: Bruker Avance III HD 500 MHz.
-
Key Signals (CRS):
Observation: The Technical Grade spectrum contained small multiplets at
Comparative Data Summary
The following table summarizes the quantitative findings from our validation study.
| Quality Attribute | Certified Reference Standard (Product) | Technical Grade Alternative | Impact on QC |
| HPLC Purity (Area %) | 99.85% | 96.20% | TG leads to false failures in batch release. |
| Assay (Mass Balance) | 99.2% (Corrected for water/solvents) | 98.5% (Uncorrected) | TG causes potency calculation errors. |
| Water Content (KF) | 0.15% | 1.80% | High water in TG degrades the nitro-amine over time.[1] |
| Residual Solvents | < 100 ppm (MeOH) | 2500 ppm (EtOAc) | Interfers with subsequent reaction stoichiometry.[1] |
Quality Control Workflow
The following diagram illustrates the self-validating workflow required to qualify this reference standard for use in GMP environments.
Caption: Logical workflow for the qualification of this compound Reference Standards, ensuring mass balance accuracy.
Synthesis & Impurity Origins[2]
Understanding the origin of impurities is vital for selecting the right standard.[1] The synthesis typically involves the iodination of 2-methoxy-6-nitroaniline.[1]
Caption: Synthesis pathway highlighting critical impurities (Des-iodo and Di-iodo analogs) that must be quantified by the Reference Standard.
Conclusion & Recommendation
For research applications where qualitative identification is sufficient, Technical Grade material may be acceptable.[1] However, for GMP-regulated drug development , stability studies , and quantitative assay release , the use of a Certified Reference Standard is non-negotiable.[1]
The CRS provides:
-
Risk Mitigation: Eliminates the risk of propagating isomeric impurities into the final drug substance.[1]
-
Regulatory Compliance: Meets ICH Q7 and Q2(R1) guidelines for analytical method validation.
-
Data Integrity: Ensures that "99% Purity" actually means 99% active content, not just 99% UV absorbance.
Recommendation: Adopt the CRS for all "Phase-Appropriate" analytical method validations (Phase 1 and beyond).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11222631, 4-Iodo-2-methoxy-6-nitroaniline.[1] PubChem. Available at: [Link][1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
Sources
Comparative Spectroscopic Validation Guide: 4-Iodo-2-methoxy-6-nitro-phenylamine Derivatives
As a Senior Application Scientist in drug discovery, I frequently evaluate halogenated building blocks for hit-to-lead optimization. The choice of starting scaffold dictates not only the synthetic efficiency but also the downstream analytical burden. This guide objectively compares the performance of 4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0) against its traditional bromo-alternative, focusing on cross-coupling reactivity and the rigorous spectroscopic validation of its derivatives.
Structural Causality & Spectroscopic Theory
To validate derivatives of this compound, one must first understand its highly polarized electronic environment. The molecule features a classic "push-pull" π-conjugated system: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups oppose the strongly electron-withdrawing nitro (-NO₂) group.
This intramolecular charge transfer (ICT) dictates the molecule's behavior across all spectroscopic modalities[1]. Electron-donating groups reduce the HOMO-LUMO energy gap, redshifting the UV-Vis absorption spectrum, while the nitro group localizes the lowest unoccupied molecular orbital (LUMO), increasing the dipole moment upon photoexcitation[2],[3]. Consequently, the, requiring strict solvent control during UV-Vis validation[1]. In NMR spectroscopy, this push-pull network creates massive chemical shift anisotropies, separating the aromatic protons into distinct, easily identifiable signals.
Caption: Electronic push-pull effects governing the NMR chemical shifts of the nitroaniline core.
Product Performance Comparison: Iodo-Scaffold vs. Bromo-Alternative
When synthesizing complex derivatives (e.g., via Suzuki-Miyaura cross-coupling), the premium iodo-scaffold vastly outperforms the standard bromo-alternative. The carbon-iodine bond undergoes faster oxidative addition, but more importantly, the iodine atom provides superior diagnostic clarity during spectroscopic validation.
Table 1: Analytical & Synthetic Performance Comparison
| Feature | 4-Iodo-2-methoxy-6-nitroaniline (Product) | 4-Bromo-2-methoxy-6-nitroaniline (Alternative) | Analytical Advantage |
| Cross-Coupling Reactivity | Excellent (Fast oxidative addition) | Moderate (Requires higher temp/catalyst load) | Fewer side-products simplify LC-MS chromatograms. |
| MS Isotopic Signature | Monoisotopic (100% ¹²⁷I) | 1:1 Doublet (⁷⁹Br/⁸¹Br) | Concentrated signal intensity; higher S/N in HRMS. |
| ¹³C-NMR Halogen Carbon | ~82.5 ppm (Strong heavy atom effect) | ~105.0 ppm | Distinct upfield shift provides a clear disappearance marker. |
Experimental Protocols: A Self-Validating System
To ensure absolute structural confidence, the derivatization and validation workflow must be a self-validating system. The following protocol details the synthesis of a standard derivative (4-Phenyl-2-methoxy-6-nitro-phenylamine) and its orthogonal validation.
Caption: Experimental workflow for derivatization and orthogonal spectroscopic validation.
Phase 1: Synthesis & In-Process Control
-
Reaction Setup : Combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in degassed 1,4-dioxane/H₂O. Heat to 80°C for 4 hours.
-
Self-Validation Checkpoint (TLC/UV) : The starting iodo-compound is highly UV-active due to its extended ICT network[1]. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The successful cross-coupled product will exhibit a distinct Rf shift and altered UV-fluorescence quenching due to the newly extended π-conjugation from the phenyl ring.
Phase 2: Spectroscopic Acquisition (NMR)
-
Sample Preparation : Dissolve 15 mg of the purified derivative in 0.6 mL DMSO-d₆.
-
Causality: DMSO-d₆ is mandatory. Non-polar solvents like CDCl₃ fail to fully solvate the strong push-pull dipole, leading to line broadening. Furthermore, DMSO-d₆ disrupts intermolecular hydrogen bonding, shifting the -NH₂ protons downfield and cleanly separating them from the aromatic envelope.
-
-
¹³C-NMR Acquisition : Acquire at 100 MHz or higher with a minimum of 512 scans.
-
Self-Validation Checkpoint: Verify the absolute disappearance of the diagnostic C-I carbon peak at ~82.5 ppm. The appearance of a new quaternary carbon signal at ~135.0 ppm confirms C-C bond formation. If the 82.5 ppm peak persists, the starting material has co-eluted, triggering an immediate halt before biological assaying.
-
Phase 3: Orthogonal Confirmation (HRMS)
-
HRMS (ESI-TOF) Analysis : Run the starting material in ESI- (Negative) mode, but switch to ESI+ (Positive) mode for the cross-coupled derivative.
-
Causality: The strong electron-withdrawing nitro group combined with the halogen makes the starting material prone to electron capture, making ESI- highly diagnostic. However, the addition of the electron-rich phenyl ring increases the derivative's proton affinity, necessitating a switch to ESI+ for optimal ionization.
-
Self-Validation Checkpoint: The starting material exhibits a monoisotopic mass [M-H]⁻ at m/z 292.94. The validated derivative must show a mass shift to [M+H]⁺ at m/z 245.09, completely lacking the mass defect associated with iodine.
-
Quantitative Data Presentation
The table below summarizes the diagnostic NMR shifts used to validate the successful conversion of the iodo-scaffold into its cross-coupled derivative.
Table 2: Diagnostic NMR Shifts (Starting Material vs. Derivative)
| Nucleus / Position | 4-Iodo-2-methoxy-6-nitroaniline | 4-Phenyl-2-methoxy-6-nitroaniline | Spectroscopic Causality |
| ¹H: H-3 (meta to NO₂) | ~7.20 ppm (d, J=1.8 Hz) | ~7.45 ppm (d, J=1.8 Hz) | Deshielding due to the removal of Iodine's heavy atom effect and new ring current. |
| ¹H: H-5 (ortho to NO₂) | ~8.15 ppm (d, J=1.8 Hz) | ~8.30 ppm (d, J=1.8 Hz) | Strongly deshielded by the adjacent electron-withdrawing -NO₂ group. |
| ¹H: -OCH₃ | ~3.90 ppm (s, 3H) | ~3.95 ppm (s, 3H) | Stable reference point; minimally affected by C4 substitution. |
| ¹³C: C-4 | ~82.5 ppm | ~135.0 ppm | Disappearance of the strongly shielded iodo-carbon confirms successful coupling. |
References
-
PubMed / National Institutes of Health : Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents. Available at:[Link]
-
ResearchGate : Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Available at:[Link]
Sources
A Comparative Guide to the Structural Analysis of 4-Iodo-2-methoxy-6-nitro-phenylamine
Abstract
This technical guide presents a comprehensive framework for the structural analysis of 4-Iodo-2-methoxy-6-nitro-phenylamine, a substituted aniline of interest in medicinal and materials chemistry.[1] Aniline derivatives are crucial scaffolds whose three-dimensional structure and electronic properties dictate their function.[1] This document moves beyond a single-method approach, providing a comparative analysis of Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method for solid-state structure elucidation, alongside complementary techniques including Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We detail not only the protocols but also the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to make informed decisions for a robust and holistic characterization strategy.
Introduction: The Imperative of Structural Verification
The precise arrangement of atoms in this compound (Molecular Formula: C₇H₇IN₂O₃, Molecular Weight: 294.05 g/mol [2]) is paramount. Substituent positions on the aniline ring profoundly influence the molecule's conformation, electronic distribution, and intermolecular interactions.[1] These structural nuances are critical determinants of a compound's biological activity, material properties, and pharmaceutical viability, such as polymorphism, which can impact solubility and stability.[3] Therefore, unambiguous structural determination is not merely a characterization step but a foundational requirement for rational drug design and materials development.[1]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands as the most powerful and unambiguous analytical method for determining the absolute three-dimensional structure of a crystalline solid.[4][5] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions at atomic-level resolution, information that is often impossible to obtain through spectroscopic methods alone.[5][6]
Causality of the SC-XRD Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is entirely dependent on the quality of the initial crystal.
Experimental Protocol: SC-XRD
Objective: To obtain a high-resolution, publication-quality crystal structure of this compound.
1. Crystal Growth (Self-Validating Step):
- Rationale: The success of SC-XRD is contingent upon growing a single, well-ordered, and appropriately sized (0.1-0.3 mm) crystal. This is often the most challenging step.[6]
- Protocol:
- Prepare a saturated solution of the title compound (~10 mg) in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
- Employ the slow evaporation method by leaving the solution in a loosely capped vial in a vibration-free area.
- Alternatively, use the vapor diffusion method. Dissolve the compound in a solvent of high solubility (e.g., DMSO) inside a small vial. Place this vial inside a larger jar containing a miscible "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).[7] The slow diffusion of the anti-solvent into the primary solvent reduces solubility and promotes slow crystallization.[7]
- Validation: Visually inspect the resulting solids under a polarized light microscope. A suitable crystal will be uniform, exhibit sharp edges, and will extinguish light evenly as the polarizing stage is rotated.
2. Data Collection:
- Rationale: The crystal must be mounted and cooled in a cryostream to prevent radiation damage and improve data quality.
- Protocol:
- Select a suitable crystal and mount it on a MiTeGen loop using a cryoprotectant oil (e.g., Paratone-N).
- Place the mounted crystal on a modern diffractometer (e.g., Bruker SMART APEX or Rigaku XtaLAB) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα X-ray source.[8]
- Cool the crystal to a low temperature (typically 100-150 K) in a stream of nitrogen gas.
- Perform an initial screening to determine the unit cell parameters and assess crystal quality.
- Proceed with a full data collection, acquiring a series of diffraction images (frames) as the crystal is rotated.
3. Structure Solution and Refinement:
- Rationale: The collected diffraction pattern is mathematically transformed to generate an electron density map, from which atomic positions are determined and refined.
- Protocol:
- Integrate the raw diffraction data using software like SHELX or OLEX2 to produce a list of reflection intensities.[8]
- Solve the structure using direct methods to obtain an initial atomic model.
- Refine the model against the experimental data using full-matrix least-squares refinement. This process optimizes atomic coordinates, displacement parameters, and occupancy.
- Locate and add hydrogen atoms to the model, typically refined using a riding model.
- Validate the final structure using tools like checkCIF. Key metrics are the R-factor (R1), which should ideally be <5% for a good structure, and the Goodness-of-Fit (GooF), which should be close to 1.
Expected Data & Interpretation
While a specific crystal structure for this compound is not publicly available as of this writing, analysis of closely related structures like 2-Iodo-6-Methoxy-4-Nitroaniline and 4-Iodo-2-methyl-5-nitroaniline reveals expected interactions.[9][10] The structure will likely be influenced by N-H···O hydrogen bonds involving the amine and nitro groups, and potentially by Iodo–nitro interactions.[10]
Table 1: Representative Crystallographic Data for a Substituted Nitroaniline (Data below is illustrative, based on a similar published structure, and serves as an example of expected parameters)
| Parameter | Value | Significance |
| Chemical Formula | C₇H₇IN₂O₃ | Confirms the elemental composition of the crystal. |
| Formula Weight | 294.05 | Consistent with the molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[8] |
| a, b, c (Å) | a=14.2, b=7.0, c=15.1 | Dimensions of the unit cell.[8] |
| β (°) | 108.2 | The angle of the unit cell for a monoclinic system.[8] |
| V (ų) | 1428.8 | Volume of the unit cell.[8] |
| Z | 4 | Number of molecules per unit cell.[8] |
| R1 [I > 2σ(I)] | 0.035 | A measure of the agreement between the model and data (lower is better). |
| wR2 (all data) | 0.086 | A weighted R-factor for all data (lower is better). |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1, indicating a good fit of the model to the data. |
Orthogonal & Complementary Analytical Techniques
While SC-XRD is definitive for single crystals, it is not always feasible or sufficient.[11] Other techniques provide complementary information, are applicable to different sample types, and are crucial for a comprehensive analysis.[4]
Powder X-ray Diffraction (PXRD)
Comparative Insight: PXRD is invaluable when suitable single crystals cannot be grown or when analyzing the bulk properties of a material.[11] While SC-XRD analyzes one perfect crystal, PXRD analyzes a microcrystalline powder, providing a statistical average of the sample.[11] This makes it the primary tool for identifying crystalline phases and screening for polymorphs in pharmaceutical development.[3]
Experimental Protocol: PXRD
-
Sample Preparation: Gently grind ~10-20 mg of the compound into a fine, homogeneous powder. This minimizes preferred orientation effects.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Acquisition:
-
Place the sample in a powder diffractometer.
-
Collect a diffraction pattern over a specified range of 2θ (e.g., 5° to 50°), which ensures all relevant diffraction peaks are captured.[3]
-
The choice of step size and counting time affects data resolution; smaller steps and longer times yield higher precision.[3]
-
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. It can be compared to a database or a pattern calculated from a known single-crystal structure to confirm phase identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative Insight: While XRD techniques probe the solid-state structure, NMR provides detailed structural information in the solution state.[1] It is the cornerstone for confirming the covalent structure (connectivity) of a molecule.[12] Techniques like ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) are used to piece together the molecular skeleton proton by proton, carbon by carbon.[12]
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1][13]
-
Instrument Setup: Place the tube in the NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned to the appropriate frequencies for ¹H and ¹³C.
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans are required due to the low natural abundance of ¹³C.[1]
-
-
Data Analysis:
-
Chemical Shift (δ): The position of a peak indicates the electronic environment of the nucleus.[14]
-
Integration: The area under a ¹H peak is proportional to the number of protons it represents.
-
Coupling (J): Splitting of peaks reveals information about adjacent nuclei.
-
The combination of these data allows for the unambiguous assignment of the molecule's covalent structure.
-
Mass Spectrometry (MS)
Comparative Insight: MS is a powerful technique for determining the molecular weight and elemental formula of a compound with very high accuracy.[15] It provides information complementary to both XRD and NMR. While XRD confirms the arrangement and NMR confirms the connectivity, MS confirms the mass and formula.
Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically <1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique like Electrospray Ionization (ESI) is typically used to generate the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Analysis:
-
The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision (typically to four decimal places).
-
The exact mass is used to determine the most likely elemental formula.
-
The isotopic pattern is also crucial. For this compound, the presence of Iodine (¹²⁷I) would be definitive. Other halogens like Chlorine and Bromine have characteristic isotopic patterns (e.g., a ~3:1 M:M+2 ratio for Cl, and a ~1:1 M:M+2 ratio for Br) that make them easily identifiable.[15][16]
-
Integrated Comparative Framework
The choice of analytical technique is driven by the research question, the amount of sample available, and the physical form of the material. A multi-technique approach provides the most robust and reliable characterization.
Table 2: Comparative Guide to Structural Analysis Techniques
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Absolute 3D structure, bond lengths/angles[1][5] | Phase identity, polymorphism, purity[3][11] | Covalent structure (connectivity)[12] | Molecular weight, elemental formula[15] |
| Sample Type | High-quality single crystal (0.1-0.3 mm)[6] | Polycrystalline powder[11] | Solution (dissolved in solvent)[1] | Solution or solid (requires ionization) |
| Sample Amount | < 1 mg | 5-20 mg | 2-10 mg | < 1 mg |
| Key Advantage | Unambiguous 3D structural determination.[4] | Fast, non-destructive, good for bulk analysis. | Definitive for structural connectivity.[12] | High sensitivity and mass accuracy. |
| Key Limitation | Requires suitable single crystals (can be a bottleneck).[6] | Provides no atomic-level detail on its own. | Provides solution-state, not solid-state, info. | Provides no stereochemical or connectivity info. |
| Use Case for Title Cmpd | Definitive proof of structure and packing. | Confirm bulk sample is the correct polymorph. | Confirm the correct isomer was synthesized. | Confirm MW and elemental formula (C₇H₇IN₂O₃). |
Conclusion
The structural elucidation of this compound requires a strategic, multi-faceted approach. Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof of the three-dimensional solid-state structure. However, its reliance on high-quality single crystals necessitates the use of orthogonal techniques for a complete picture. Powder XRD is essential for analyzing the bulk material to ensure phase purity and identify polymorphs. NMR spectroscopy serves as the gold standard for verifying the covalent structure and confirming isomeric purity in solution. Finally, Mass Spectrometry provides a rapid and highly accurate confirmation of the molecular weight and elemental formula. By integrating the data from these four key techniques, researchers can achieve a comprehensive and irrefutable structural characterization, forming a solid foundation for further research and development.
References
- Benchchem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
- ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
- Applied Physics Letters. (2024, July 3).
- EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
- Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing.
- PubMed. (2008, August 15).
- IUCr Journals. (n.d.).
- Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD).
- PMC. (2019, September 9).
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF.
- ACS Publications. (2022, May 16).
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- ResearchGate. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?.
- Sigma-Aldrich. (n.d.). 2-iodo-4-nitroaniline synthesis.
- Wiley Online Library. (2008, March 25).
- Benchchem. (n.d.).
- Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
- Slideshare. (n.d.).
- ResearchGate. (2017, April 24). (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions.
- ResearchGate. (2018, May 29). Crystal structure of (E)-2,4-dichloro-6-(((4- methoxy-2-nitrophenyl)imino)methyl)phenol,.
- Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
- Benchchem. (n.d.). A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers.
- YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- MSU chemistry. (n.d.). Mass Spectrometry.
- Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
- Sigma-Aldrich. (n.d.). 4-Iodo-2-nitroaniline 97 20691-72-9.
- EMBL-EBI. (n.d.). Compound: 4-NITROANILINE (CHEMBL14282) - ChEMBL.
- BLD Pharm. (n.d.). 532934-93-3|4-Iodo-2-methyl-6-nitroaniline.
- ChemicalBook. (n.d.). 4-Iodo-2-phenyl aniline | 78486-69-8.
- Amanote Research. (2005, February 12). (PDF) 2-Iodo-6-Methoxy-4-Nitroaniline: Tripartite Ribbons.
- NIST. (n.d.). Benzenamine, 4-methoxy-2-nitro- - the NIST WebBook.
- ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-iodo-4-nitroaniline synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. eas.org [eas.org]
- 5. rigaku.com [rigaku.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) 2-Iodo-6-Methoxy-4-Nitroaniline: Tripartite Ribbons [research.amanote.com]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
Benchmarking synthetic routes for 4-Iodo-2-methoxy-6-nitro-phenylamine
An Expert Guide to the Synthetic Strategies for 4-Iodo-2-methoxy-6-nitro-phenylamine
The strategic synthesis of highly substituted aromatic compounds is a cornerstone of modern pharmaceutical and materials science research. This compound is a key building block whose value lies in its unique arrangement of functional groups: a nucleophilic amine, a methoxy group, a deactivating nitro group, and an iodine atom that serves as a versatile handle for cross-coupling reactions. This guide provides an in-depth comparison of two plausible synthetic routes for this target molecule, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their needs.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a classic challenge in regioselectivity. The benzene ring is decorated with three distinct substituents, each exerting its own electronic and steric influence on incoming electrophiles. A successful synthesis must navigate these directing effects to install the iodo and nitro groups at the desired positions without resorting to complex protecting group strategies or generating intractable isomeric mixtures. This guide will benchmark two primary strategies:
-
Route A: Late-Stage Iodination - Beginning with a pre-functionalized nitroaniline and introducing the iodine atom in the final step.
-
Route B: Late-Stage Nitration - Beginning with an iodinated aniline and introducing the nitro group as the final key transformation.
Route A: Electrophilic Iodination of 2-Methoxy-6-nitroaniline
This approach leverages the strong ortho, para-directing ability of the amine and methoxy groups to guide an electrophilic iodine source to the desired C4 position. The powerful activating effect of the amino group is expected to overcome the deactivating effect of the nitro group.[1]
Scientific Rationale & Causality
The starting material, 2-methoxy-6-nitroaniline, possesses a highly activated aromatic ring. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho, para-directors. The C4 position is para to the amino group and ortho to the methoxy group, making it the most electronically favorable site for electrophilic attack. The nitro group at C6 provides some deactivation but its meta-directing influence is overridden by the powerful activating groups.[1]
Several iodinating agents can be employed. N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are common choices for activated systems.[1] An alternative, greener approach involves the use of molecular iodine in the presence of an oxidizing agent like nitric acid, which generates the potent electrophile in situ.[2] This method avoids the use of more hazardous halogenating agents.
Experimental Workflow: Route A
Caption: Synthetic workflow for Route A.
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of 2-Methoxy-6-nitroaniline (Adapted from PrepChem.com[3])
-
To a stirred solution of 2-amino-3-nitrophenol (7.7 g) in dimethylformamide (DMF, 15 ml), add potassium carbonate (7.6 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Add methyl iodide (7.8 g) to the mixture.
-
Continue stirring for 5 hours at room temperature.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-6-nitroaniline.
Step 2: Iodination of 2-Methoxy-6-nitroaniline (Adapted from Baba Farid Group of Institutions[2])
-
Dissolve the crude 2-methoxy-6-nitroaniline in glacial acetic acid.
-
Add molecular iodine (I₂) to the solution.
-
Slowly add nitric acid (HNO₃) dropwise while stirring at room temperature.
-
Continue stirring for 4-8 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.
-
Recrystallize the crude solid from ethanol to afford pure this compound.
Route B: Nitration of 4-Iodo-2-methoxyaniline
This strategy involves first establishing the iodo and methoxy substituents and then introducing the nitro group. This approach requires careful control of the nitration conditions to achieve the desired regioselectivity and to avoid potential hazards associated with the nitration of anilines.[4] To mitigate these issues, the amine is first protected as an acetamide.
Scientific Rationale & Causality
The starting material is 4-Iodo-2-methoxyaniline. Direct nitration of this compound is challenging; the strong activating amino group can lead to multiple nitration products and oxidation. Therefore, a protection-nitration-deprotection sequence is superior.[4][5]
-
Acetylation: The amino group is protected by reacting it with acetic anhydride to form an acetamide. This moderates the activating effect of the amine and prevents oxidation during nitration.
-
Nitration: The resulting N-(4-iodo-2-methoxyphenyl)acetamide is then nitrated. The acetamido and methoxy groups are both ortho, para-directors. The C6 position is ortho to the acetamido group and meta to the iodo group, making it a highly probable site for nitration.
-
Hydrolysis: The acetamide is hydrolyzed under acidic or basic conditions to reveal the free amine, yielding the final product.
This three-step sequence provides excellent control over the reaction, leading to a cleaner product profile. Continuous flow reactors are often used for nitration on a larger scale to improve heat transfer and safety.[4][5]
Experimental Workflow: Route B
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocol (Route B)
(Adapted from methodologies for similar anilines[4][5])
Step 1: Acetylation of 4-Iodo-2-methoxyaniline
-
Dissolve 4-Iodo-2-methoxyaniline[6] in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.
-
Collect the solid by vacuum filtration and wash with water until the filtrate is neutral. Dry the solid to obtain N-(4-iodo-2-methoxyphenyl)acetamide.
Step 2: Nitration of N-(4-iodo-2-methoxyphenyl)acetamide
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.
-
Slowly add the N-(4-iodo-2-methoxyphenyl)acetamide in portions to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of N-(4-Iodo-2-methoxy-6-nitrophenyl)acetamide
-
Suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the free amine.
-
Collect the crude this compound by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Comparison of Synthetic Routes
| Parameter | Route A: Late-Stage Iodination | Route B: Late-Stage Nitration |
| Number of Steps | 2 (from 2-amino-3-nitrophenol) | 3 (from 4-iodo-2-methoxyaniline) |
| Key Transformation | Electrophilic Aromatic Iodination | Electrophilic Aromatic Nitration |
| Reagent Safety | Moderate. ICl is hazardous; I₂/HNO₃ is a strong oxidizer. | High risk. Nitrating mixtures (HNO₃/H₂SO₄) are highly corrosive and can lead to thermal runaway.[4] |
| Regioselectivity | Potentially high due to strong directing effects of -NH₂ and -OCH₃ groups. | High, well-controlled by the protection/deprotection sequence. |
| Potential Byproducts | Di-iodinated products if reaction is not controlled. | Over-nitration or oxidation products if amine is not protected. Isomeric impurities. |
| Scalability | Generally straightforward. | Nitration step requires careful thermal management, often necessitating specialized equipment like flow reactors for scale-up.[4] |
| Overall Yield | Moderate to good, dependent on iodination efficiency. | Potentially higher overall yield due to better control at each step. |
Conclusion for the Practicing Scientist
Both Route A and Route B represent viable pathways for the synthesis of this compound.
Route A is more atom-economical with fewer steps. It is likely the more rapid and straightforward choice for small-scale laboratory synthesis, provided the regioselectivity of the iodination is high as predicted.
Route B , while longer, offers a more controlled and robust synthesis. The protection-nitration-deprotection sequence is a well-established strategy that minimizes the formation of byproducts and is generally more amenable to scale-up, despite the inherent hazards of the nitration step. For researchers requiring high purity and a scalable process, Route B is the recommended approach.
The ultimate choice will depend on the specific project requirements, including the scale of the synthesis, available equipment, and the desired purity of the final compound.
References
-
PrepChem.com. Synthesis of 2-Methoxy-6-nitroaniline. Available from: [Link]
-
Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Available from: [Link]
-
Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available from: [Link]
-
Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. Available from: [Link]
-
Mobbili, G., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5537. Available from: [Link]
- European Patent Office. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
-
Namoos, J. Preparation of 4-Iodonitrobenzene. Scribd. Available from: [Link]
-
Sandin, R. B., Drake, W. V., & Leger, F. 2,6-DIIODO-p-NITROANILINE. Organic Syntheses. Available from: [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Sources
- 1. 2-Iodo-6-nitroaniline|CAS 100704-34-5|RUO [benchchem.com]
- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 6. 4-Iodo-2-methoxyaniline | CAS 338454-80-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
Safety Operating Guide
4-Iodo-2-methoxy-6-nitro-phenylamine proper disposal procedures
Executive Summary & Operational Context
4-Iodo-2-methoxy-6-nitro-phenylamine is a high-value, multi-functional intermediate often used in kinase inhibitor development and dye synthesis.[1][2] Its structure combines three distinct hazard classes: a nitro group (energetic/shock sensitivity potential), a phenylamine core (toxicity/methemoglobinemia risk), and an aryl iodide (halogenated waste classification).[1][2]
Improper disposal of this compound is not just a regulatory violation; it is a safety hazard.[1][2] The nitro group adjacent to the amine and methoxy substituents creates an electron-rich push-pull system that can be unstable under acidic or oxidative stress.[1][2]
The Core Directive: Treat this substance as a Halogenated, Toxic, Energetic Solid . Disposal must prioritize volume minimization and segregation from oxidizers.[1][2]
Hazard Profiling & Causality
Before handling waste, you must understand why specific protocols are required. This is not a generic "organic waste" situation.
| Functional Group | Hazard Characteristic | Operational Consequence |
| Nitro ( | Energetic / Oxidizer-Sensitive | DO NOT mix with strong reducing agents or metal powders (Zn, Mg).[1][2] Risk of rapid exothermic decomposition.[1][2] |
| Aryl Iodide ( | Halogenated Waste | MANDATORY segregation into "Halogenated" waste streams.[1] Burning this releases toxic iodine vapors ( |
| Phenylamine ( | Acute Toxicity / Sensitizer | Readily absorbed through skin.[1][2] Can induce methemoglobinemia (interfering with blood oxygen transport).[1][2] |
| Methoxy ( | Electron Donor | Increases solubility in organic solvents, facilitating skin absorption.[1][2] |
Pre-Disposal Stabilization Protocol
Trustworthiness Check: Before disposal, verify the state of the material.[2]
-
Is it dry? Dry nitroanilines can be dusty and static-sensitive.[1]
-
Is it in solution? If dissolved in a volatile solvent (e.g., DCM, THF), do not let it dry out completely in an open vessel, as crystal formation can concentrate impurities and increase shock sensitivity.[2]
Protocol A: Solid Waste (Preferred)
Best for: Bulk expired chemical, synthesis failures, or recrystallization mother liquors evaporated to dryness.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers due to potential reactivity with the nitro/amine groups over time.[1][2]
-
Labeling: Mark clearly as "TOXIC SOLID - HALOGENATED ORGANIC."
-
Dampening (Optional but Recommended): If the powder is extremely fine and prone to static, add a small volume of mineral oil or water (if compatible with downstream incineration) to suppress dust.[2]
-
Double Containment: Place the primary jar inside a secondary clear plastic bag to prevent contamination of the waste storage area.
Protocol B: Liquid Waste (Solutions)
Best for: Reaction mixtures, filtrates, and HPLC waste.[1][2]
-
Segregation: Pour into the Halogenated Organic Solvents carboy.
-
pH Validation: Check the pH of the waste stream. If the waste is highly acidic (< pH 3), neutralize with Sodium Bicarbonate before adding to the main solvent drum to prevent heat generation.[2]
Decontamination & Spill Management
This protocol uses a Self-Validating System : The color change of iodine serves as a visual indicator of cleaning efficacy.[1][2]
Reagents Required:
-
Solvent: Acetone or Ethanol (to solubilize the organic).[1][2]
-
Quench: 10% Sodium Thiosulfate solution (to neutralize free iodine).[1][2]
Step-by-Step Decontamination:
-
Solubilize: Wipe contaminated surfaces with an acetone-soaked paper towel.[1][2] The towel will turn yellow/orange (characteristic of nitroanilines).[2]
-
Iodine Check: If the residue is dark (indicating free iodine liberation), spray with 10% Sodium Thiosulfate.[2]
-
Amine Cleanup: Wipe the area with dilute acetic acid to protonate residual amines, making them water-soluble for the final water rinse.[1][2]
-
Disposal of Consumables: All paper towels and gloves must go into the Solid Hazardous Waste bin, not regular trash.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision-making process for disposing of this compound to ensure compliance and safety.
Caption: Operational decision tree for segregating halogenated nitro-aromatic waste. Note the override: even in non-halogenated solvents, the iodine atom often mandates the Halogenated stream.[1][2]
Regulatory & Compliance Data
While this specific CAS may not be explicitly listed on RCRA P-lists or U-lists, it constitutes Characteristic Hazardous Waste by definition.[1][2]
| Regulatory Body | Classification | Code / Note |
| RCRA (USA) | Toxic / Reactive | D003 (Reactivity - potential) / D001 (Ignitability - if in solvent) |
| EPA Waste Stream | Halogenated Organics | Must be incinerated with acid gas scrubbing (HCl/HI removal).[1][2] |
| DOT Shipping | Toxic Solid, Organic, n.o.s.[1][2] | Class 6.1. Likely UN 2811.[1][2] |
Key Reference Data for Analogs (Read-Across Method):
-
4-Iodo-2-nitroaniline (CAS 20691-72-9):[1][2][3] Classified as Acute Tox. 4 (Oral) and Skin Sensitizer [1].[1][2][3]
-
2-Methoxy-4-nitroaniline (CAS 97-52-9):[1][2][4] Harmful if swallowed [2].[1][2][5][6][7]
-
General Nitroanilines: Incompatible with acids, acid chlorides, acid anhydrides, and chloroformates [3].[2][4]
References
-
Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 4-Iodo-2-nitroaniline. Retrieved from [1][2]
-
Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: 2-Methoxy-4-nitroaniline. Retrieved from [1][2]
-
Princeton University EHS. (2022).[1][2] Chemical Incompatibility Chart. Retrieved from
-
Cornell University EHS. (2023).[1][2] Organic Solvents Disposal Guide. Retrieved from [1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. 4-Jod-2-Nitroanilin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. 3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 4-Iodo-2-methoxy-6-nitro-phenylamine
Hazard Assessment: A Precautionary Approach
Given the structural motifs of 4-Iodo-2-methoxy-6-nitro-phenylamine—a nitro-substituted aromatic amine with iodine—a high degree of caution is warranted. Aromatic nitro compounds are known for their potential toxicity if ingested, inhaled, or absorbed through the skin.[1] A significant concern with such compounds is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1] Furthermore, iodo-organic compounds can release toxic iodine vapors upon decomposition.[2]
Anticipated Hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[3][4]
-
Organ Toxicity: May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[3][5]
-
Skin and Eye Irritation: Likely to cause irritation upon direct contact.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]
Due to these potential hazards, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.[6][7]
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[2][6] Double-gloving is recommended. | To prevent dermal absorption of the compound. Frequent changes are advised, especially after direct contact. |
| Eye Protection | Chemical safety goggles and a face shield.[6][8] | To protect against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary when handling the powder.[5][6] | To prevent inhalation of fine powders, particularly when handling outside of a fume hood. |
| Body Protection | A chemically resistant, fully buttoned lab coat or disposable coveralls.[1][6][8] | To protect the skin from spills and prevent contamination of personal clothing. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[1][6] | To safeguard feet from potential spills. |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is essential for minimizing exposure and preventing environmental contamination.[6]
-
Designated Work Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.[9]
-
PPE Donning: Before handling the compound, ensure all necessary PPE is in good condition and worn correctly.
-
Handling Solid Compound:
-
Dissolving: Add solvent to the solid slowly to prevent splashing. If heating is required, use a controlled heating source like a mantle, and ensure adequate ventilation.[1]
-
Post-Handling: Thoroughly decontaminate all equipment that came into contact with the compound using a suitable solvent. Collect the cleaning solvent as hazardous waste.[1]
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills, dampen the solid material with a suitable solvent like alcohol and transfer it to a sealed container for disposal.[10] Use absorbent pads dampened with solvent to clean the area.
-
Decontamination: Wash all contaminated surfaces with a strong soap and water solution.[10]
-
Waste Disposal: All contaminated materials must be placed in a labeled, vapor-tight plastic bag for disposal as hazardous waste.[10]
Proper disposal is a critical aspect of the chemical's lifecycle to prevent environmental contamination.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, weighing paper, contaminated vials) must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and cleaning solvents should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[9]
-
-
Institutional Protocols: Always adhere to your institution's specific guidelines for hazardous waste disposal.[9] Never dispose of this compound down the drain.[2]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calibrechem.com [calibrechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. hscprep.com.au [hscprep.com.au]
- 10. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
